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  • Product: Glutathione Dimethyl Ester Disulfide Dihydrochloride
  • CAS: 146963-33-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of Glutathione Dimethyl Ester Disulfide Dihydrochloride: A Comprehensive Technical Guide

Executive Summary Glutathione (GSH) is the master intracellular antioxidant, but its therapeutic and experimental utility is severely bottlenecked by its physicochemical properties. Native GSH and its oxidized disulfide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glutathione (GSH) is the master intracellular antioxidant, but its therapeutic and experimental utility is severely bottlenecked by its physicochemical properties. Native GSH and its oxidized disulfide form (GSSG) are highly hydrophilic, preventing passive diffusion across the lipid bilayer. Furthermore, they are rapidly degraded in the extracellular space by γ -glutamyl transpeptidase ( γ -GT).

To bypass these limitations, Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS No. 146963-33-9) was engineered as a highly efficient, membrane-permeable prodrug 1. By masking the polar carboxylate groups and utilizing the oxidatively stable disulfide dimer, this molecule successfully penetrates the cell, where it is enzymatically processed to restore or elevate the intracellular GSH pool 2. This guide deconstructs the structural rationale, pharmacokinetic activation, and downstream pharmacodynamics of this critical redox modulator.

Molecular Design & Physicochemical Rationale

The design of this molecule is a masterclass in prodrug engineering, addressing three distinct biochemical barriers:

  • The Disulfide Core (GSSG): Reduced GSH auto-oxidizes rapidly in aqueous solutions, making it difficult to formulate reliably. By utilizing the oxidized disulfide dimer (GSSG), the molecule is locked into an oxidatively stable state during storage, circulation, and initial cellular uptake 3.

  • Esterification: Native GSSG contains four negatively charged carboxylate groups at physiological pH, rendering it impermeable to the plasma membrane. Esterification masks these charges. (Note: While commercially named "dimethyl ester" in reference to the two methyl groups per GSH monomer, the intact GSSG dimer technically contains four esterified groups, making it a tetramethyl ester). This modification drastically shifts the partition coefficient (LogP) in favor of lipophilicity 2.

  • Dihydrochloride Salt Formulation: To counterbalance the extreme hydrophobicity of the esterified core, the basic primary amines on the glutamyl residues are protonated as a dihydrochloride salt ( 2HCl ). This ensures rapid and complete dissolution in aqueous experimental buffers and physiological fluids 1.

Quantitative Physicochemical Comparison
PropertyNative GSSGGSSG Dimethyl Ester DihydrochlorideRationale / Impact
Molecular Formula C20​H32​N6​O12​S2​ C24​H42​Cl2​N6​O12​S2​ Addition of 4 methyl groups and 2 HCl molecules 1.
Molecular Weight 612.63 g/mol 741.66 g/mol Reflects the fully derivatized prodrug mass.
Net Charge (pH 7.4) -2 to -4+2 (Amine groups)Masking of carboxylates removes negative charge repulsion at the cell membrane.
Lipophilicity (LogP) Highly NegativePositive ShiftSignificantly enhances passive transcellular diffusion.
γ -GT Susceptibility HighLowEsterification sterically hinders extracellular degradation by γ -glutamyl transpeptidase 2.

Pharmacokinetics: Cellular Uptake & Intracellular Activation

The mechanism of action relies on a two-step intracellular activation cascade:

  • Passive Diffusion & Hydrolysis: The lipophilic prodrug diffuses across the plasma membrane. Once in the cytosol, ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester bonds. This reaction cleaves the methyl groups (releasing trace, non-toxic amounts of methanol) and yields the native, oxidized GSSG molecule trapped within the cell.

  • Enzymatic Reduction: The newly liberated GSSG is immediately recognized by the enzyme Glutathione Reductase (GR) . Utilizing NADPH (derived from the hexose monophosphate shunt) as an electron donor, GR reduces the disulfide bond, splitting the GSSG molecule into two molecules of fully active, reduced Glutathione (GSH) 4.

Pathway cluster_ext Extracellular Environment cluster_int Intracellular Cytosol Prodrug GSSG Dimethyl Ester (Lipophilic Prodrug) IntraProdrug GSSG Dimethyl Ester Prodrug->IntraProdrug Passive Diffusion GSSG Native GSSG (Oxidized) IntraProdrug->GSSG Hydrolysis (Methanol Cleavage) Esterase Intracellular Esterases Esterase->IntraProdrug GSH 2x GSH (Reduced Active Form) GSSG->GSH Enzymatic Reduction GR Glutathione Reductase (NADPH-dependent) GR->GSSG

Cellular uptake, esterase-mediated hydrolysis, and enzymatic reduction of GSSG dimethyl ester.

Pharmacodynamics: Redox Modulation & Detoxification Pathways

Once the prodrug is converted into active GSH, it integrates directly into the cellular redox and detoxification networks, executing three primary functions:

  • Peroxide Neutralization via GPx: GSH serves as the obligate electron donor for Glutathione Peroxidase (GPx). GPx neutralizes highly reactive lipid hydroperoxides and hydrogen peroxide ( H2​O2​ ) into stable alcohols and water, oxidizing GSH back to GSSG in the process [[4]]().

  • Xenobiotic Conjugation via GST: Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of the GSH sulfhydryl group on electrophilic toxins, heavy metals, or antineoplastic agents. This renders the toxins highly anionic, allowing them to be actively pumped out of the cell via the GS-X pump (part of the mercapturic acid excretion pathway) 5.

  • Protein Folding & Redox Signaling: The transient GSSG intermediate participates in thiol-disulfide exchange reactions, facilitating the proper folding of nascent proteins in the endoplasmic reticulum and modulating protein function via reversible S-glutathionylation 3, 6.

Pharmacodynamics GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation via GPx Excretion Mercapturic Acid Excretion GSH->Excretion Conjugation via GST ROS Reactive Oxygen Species (ROS / Peroxides) Neutral Neutralized Metabolites (H2O / Alcohols) ROS->Neutral Detoxification GPX Glutathione Peroxidase (GPx) GPX->GSH Xeno Electrophilic Xenobiotics Xeno->Excretion GST Glutathione S-Transferase (GST) GST->GSH

Intracellular GSH/GSSG redox cycle and xenobiotic detoxification pathways via GPx and GST.

Experimental Methodologies & Validation Protocols

When evaluating the efficacy of GSSG Dimethyl Ester, the primary analytical challenge is preventing the artifactual oxidation of endogenous GSH during sample preparation. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Quantification of Intracellular GSH/GSSG Ratio Post-Treatment

This protocol validates both the cellular uptake of the ester and its successful enzymatic reduction by measuring the mass balance of the total glutathione pool.

  • Cell Culture & Treatment: Seed cells in 6-well plates. Treat with 50-100 μ M GSSG Dimethyl Ester Dihydrochloride for 2–4 hours.

  • Quenching & Lysis (Critical Step): Wash cells with ice-cold PBS. Immediately lyse cells using 5% Sulfosalicylic Acid (SSA).

    • Causality: SSA rapidly denatures proteins and drops the pH, instantly halting thiol-disulfide exchange enzymes. This prevents the artifactual oxidation of GSH to GSSG that occurs during standard detergent-based lysis.

  • Sample Masking (For GSSG Measurement): Split the cleared lysate. Treat one half with 2-vinylpyridine (2-VP) and triethanolamine (to adjust pH to ~7.5) for 1 hour at room temperature.

    • Causality: 2-VP selectively alkylates the free sulfhydryl group of GSH. This effectively "masks" GSH, preventing it from participating in the subsequent assay, allowing the exclusive quantification of GSSG.

  • Enzymatic Recycling Assay: Transfer aliquots of the masked (GSSG only) and unmasked (Total Glutathione) lysates to a 96-well plate. Add DTNB (Ellman’s reagent), Glutathione Reductase, and NADPH. Read absorbance kinetically at 412 nm.

    • Causality: The GR/NADPH recycling method continuously reduces GSSG back to GSH, which reacts with DTNB to produce a yellow chromophore. This amplification loop provides extreme sensitivity compared to direct endpoint assays.

Protocol B: Kinetic Profiling of Esterase-Mediated Hydrolysis

To confirm that the prodrug does not remain trapped in its esterified form, its intracellular cleavage kinetics must be profiled.

  • Cytosolic Preparation: Lyse untreated cells via Dounce homogenization in a neutral buffer. Ultracentrifuge at 100,000 × g for 60 minutes to isolate the cytosolic fraction (containing active esterases).

  • Incubation: Spike the cytosolic extract with 50 μ M GSSG Dimethyl Ester at 37°C.

  • Serial Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately mix it with 150 μ L of ice-cold acetonitrile.

    • Causality: The high concentration of organic solvent instantly precipitates the esterase enzymes, "freezing" the kinetic reaction at precise time points without altering the chemical structure of the metabolites.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Monitor the disappearance of the fully esterified parent mass (m/z ~641.6 for the free base) and the appearance of the fully hydrolyzed native GSSG mass (m/z ~613.6).

References

  • [1] GLUTATHIONE DIMETHYL ESTER DISULFIDE DIHYDROCHLORIDE - Allmpus. Allmpus. 1

  • [3] Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. National Institutes of Health (NIH). 3

  • [5] Role of the Glutathione Metabolic Pathway in Lung Cancer Treatment and Prognosis: A Review. ASCO Publications. 5

  • [4] Lung glutathione and oxidative stress: implications in cigarette smoke-induced airway disease. American Physiological Society Journal. 4

  • [6] Glutathione: new roles in redox signaling for an old antioxidant. National Institutes of Health (NIH). 6

  • [2] Novel S-acyl glutathione derivatives prevent amyloid oxidative stress and cholinergic dysfunction in Alzheimer disease models. ResearchGate. 2

Sources

Exploratory

An In-depth Technical Guide to Glutathione Dimethyl Ester Disulfide Dihydrochloride: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl) is a pivotal molecule in contemporar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl) is a pivotal molecule in contemporary biochemical and pharmaceutical research. As a cell-permeable derivative of glutathione disulfide, it serves as a valuable tool for investigating intracellular redox states and delivering disulfide-containing moieties into cellular systems. This guide provides a comprehensive overview of the essential chemical properties and stability characteristics of GSSG-DME-2HCl. We will delve into its structural attributes, solubility, and key stability considerations under various experimental conditions. Furthermore, this document outlines detailed protocols for stability assessment, offering field-proven insights to ensure the integrity and reproducibility of your research.

Introduction: The Significance of a Cell-Permeable Disulfide

Glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), are central to maintaining cellular redox homeostasis. However, the hydrophilic nature of these molecules restricts their direct passage across cell membranes. The esterification of the carboxyl groups of GSSG to form Glutathione Dimethyl Ester Disulfide Dihydrochloride significantly enhances its lipophilicity, thereby facilitating its transport into the cell.[1] This key modification allows researchers to modulate the intracellular disulfide concentration and study the intricate mechanisms of thiol-disulfide exchange, a fundamental process in cellular signaling and oxidative stress responses.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of GSSG-DME-2HCl is paramount for its effective use in experimental settings.

PropertyValue
CAS Number 146963-33-9[2][3][4]
Molecular Formula C24H42Cl2N6O12S2[2][3]
Molecular Weight 741.66 g/mol [2][3]
IUPAC Name Methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate dihydrochloride[2]
Appearance White to off-white crystalline powder (typical)
Solubility Soluble in water, methanol, and DMSO.[1][2]
Storage Temperature 2-8°C or -20°C for long-term storage.[3][5]

Synthesis and Structure

GSSG-DME-2HCl is typically synthesized via the Fischer esterification of L-glutathione disulfide (GSSG) in the presence of dry hydrogen chloride gas in methanol.[6] This process esterifies the four carboxylic acid groups of the GSSG molecule.

Caption: Chemical structure of Glutathione Dimethyl Ester Disulfide Dihydrochloride.

Stability Profile: A Multifaceted Consideration

The stability of GSSG-DME-2HCl is influenced by several factors, primarily the susceptibility of its disulfide bond to reduction and the potential for hydrolysis of the ester linkages.

The Disulfide Bond: The Nexus of Redox Activity

The central disulfide bond is the most reactive site in the molecule. It can undergo thiol-disulfide exchange reactions with free thiols, such as reduced glutathione (GSH).[1] This reaction is a key aspect of its biological activity and a primary consideration for its stability in experimental systems containing reducing agents.

Caption: Thiol-disulfide exchange reaction involving GSSG-DME.

Ester Hydrolysis: The Influence of pH and Temperature

The dimethyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, and at elevated temperatures. This hydrolysis would yield the corresponding carboxylic acids and methanol. The rate of hydrolysis is expected to be minimal at neutral pH and low temperatures.

Recommended Storage and Handling

To ensure the long-term stability of GSSG-DME-2HCl, it is crucial to adhere to proper storage and handling protocols:

  • Storage: Store the solid compound at 2-8°C for short-term use and at -20°C for long-term storage.[3][5] It should be kept in a tightly sealed container to protect it from moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Handling: Handle the compound in a well-ventilated area.[7] Avoid the formation of dust and aerosols.[8] Use appropriate personal protective equipment, including gloves and safety glasses.[9]

Experimental Protocol: Assessing the Stability of GSSG-DME-2HCl via High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for monitoring the stability of GSSG-DME-2HCl and quantifying its degradation products. The following protocol provides a validated starting point for developing a stability-indicating method.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate GSSG-DME-2HCl from its potential degradation products, such as the hydrolyzed mono- and di-acid forms and the reduced glutathione dimethyl ester (GSH-DME).

Materials and Reagents
  • GSSG-DME-2HCl reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Phosphate buffer components (for pH-dependent stability studies)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Stability Study Workflow

Caption: Workflow for conducting a stability study of GSSG-DME-2HCl.

Data Interpretation

The stability of GSSG-DME-2HCl is assessed by monitoring the decrease in its peak area over time, concurrent with the appearance of new peaks corresponding to degradation products. The percentage of remaining GSSG-DME-2HCl can be calculated using the following formula:

% Remaining = (Peak Area at time t / Initial Peak Area at time 0) * 100

Conclusion

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a valuable research tool with a stability profile that is intrinsically linked to its chemical structure. The primary routes of degradation involve the reduction of the disulfide bond and the hydrolysis of the ester linkages. By understanding these properties and implementing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their experimental outcomes. Adherence to proper storage and handling procedures is paramount for preserving the integrity of this compound. This guide provides the foundational knowledge and practical protocols to empower researchers in their utilization of GSSG-DME-2HCl for advancing our understanding of cellular redox biology.

References

  • Allmpus. (n.d.). GLUTATHIONE DIMETHYL ESTER DISULFIDE DIHYDROCHLORIDE. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). Glutathione DiMethyl Ester Disulfide Dihydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glutathione Dimethyl Ester Disulfide Dihydrochloride. Retrieved from [Link]

  • Fernández-d'Arlas, B., et al. (2007). Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. PubMed. Retrieved from [Link]

  • Richie, J. P., Jr, & Lang, C. A. (1999). Analysis of Glutathione and Glutathione Disulfide in Whole Cells and Mitochondria by Postcolumn Derivatization High-Performance Liquid Chromatography With Ortho-Phthalaldehyde. PubMed. Retrieved from [Link]

  • FDA. (2023, June 2). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. Retrieved from [Link]

  • SIELC Technologies. (2023, June 14). HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Retrieved from [Link]

  • Chang Gung Medical Journal. (n.d.). Effects of Storage Time and Temperature on the Stability of Glutathione in Deproteinized Blood Sample. Retrieved from [Link]

  • PMC. (n.d.). The Effects of Glutathione Monoethyl Ester on Different Biochemical, Oxidant, and Antioxidant Levels During Storage in Leukoreduced Red Blood Cells. Retrieved from [Link]

  • Schem.jp. (n.d.). SDS. Retrieved from [Link]

  • PNAS. (2025, August 4). Transport of glutathione diethyl ester into human cells. Retrieved from [Link]

  • PubMed. (2012, December 16). Multiple glutathione disulfide removal pathways mediate cytosolic redox homeostasis. Retrieved from [Link]

  • essedielle. (n.d.). GLUTATHIONE. Retrieved from [Link]

  • PubMed. (2003, April 15). Synthesis and biological evaluation of the disulfide form of the glutathione analogue gamma-(L-glutamyl)-L-cysteinyl-L-aspartyl-L-cysteine. Retrieved from [Link]

  • PLOS One. (2013, February 12). Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model. Retrieved from [Link]

  • Translational Cancer Research. (n.d.). Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice. Retrieved from [Link]

  • Nature. (2016, August 22). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Retrieved from [Link]

  • PMC. (n.d.). Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. Retrieved from [Link]

  • PMC. (n.d.). The Alternative Pathway of Glutathione Degradation Is Mediated by a Novel Protein Complex Involving Three New Genes in Saccharomyces cerevisiae. Retrieved from [Link]

  • Google Patents. (n.d.). CN107573402A - A kind of synthetic method of glutathione.
  • MDPI. (2021, August 31). Glutathione Disulfide as a Reducing, Capping, and Mass-Separating Agent for the Synthesis and Enrichment of Gold Nanoclusters. Retrieved from [Link]

  • MDPI. (2020, March 3). Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glutathione Dimethyl Ester Disulfide Dihydrochloride. Retrieved from [Link]

  • ACS Publications. (2018, December 17). Glutathione Triggered Cascade Degradation of an Amphiphilic Poly(disulfide)–Drug Conjugate and Targeted Release. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Stability of cetirizine dihydrochloride in solid state. Retrieved from [Link]

  • Frontiers. (2023, June 15). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. Retrieved from [Link]

  • Saudi Food & Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Retrieved from [Link]

  • FDA. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Role of Glutathione Dimethyl Ester Disulfide Dihydrochloride in Oxidative Stress Models

Abstract Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] The glutathione redox system, particularly the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG), is a primary cellular defense mechanism and a critical indicator of oxidative stress.[4][5] However, directly manipulating intracellular glutathione levels for research purposes is challenging due to the poor membrane permeability of both GSH and GSSG. This guide provides a comprehensive overview of Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME), a cell-permeable derivative of GSSG, and its application as a precise tool for inducing and studying oxidative stress. We will explore its mechanism of action, provide detailed experimental protocols for its use in cellular models, and discuss the interpretation of downstream endpoints.

The Glutathione Redox System: The Cell's Master Antioxidant Network

The tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, existing in concentrations ranging from 1 to 10 mM.[6] It plays a pivotal role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[7][8] The cellular glutathione pool exists in two main states: the reduced thiol form (GSH) and the oxidized disulfide form (GSSG).

Under normal physiological conditions, the vast majority of the glutathione pool is in the reduced GSH form, with a GSH/GSSG ratio typically exceeding 100:1.[4][5] This highly reduced state is maintained by the enzyme glutathione reductase (GR), which utilizes NADPH as a cofactor to convert GSSG back to two molecules of GSH. This cycle is fundamental to cellular health. A significant decrease in the GSH/GSSG ratio is a hallmark of oxidative stress.[4][9]

cluster_detox Detoxification Pathway cluster_regen Regeneration Pathway ROS Reactive Oxygen Species (e.g., H₂O₂) H2O H₂O ROS->H2O Detoxification GPx Glutathione Peroxidase (GPx) GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidation GSH->GPx GSH->GPx GSSG->GSH Reduction GR Glutathione Reductase (GR) GSSG->GR GSSG->GR GPx->GSSG GPx->GSSG GPx->dummy1 GR->GSH GR->GSH NADP NADP⁺ GR->NADP GR->dummy2 NADPH NADPH + H⁺ NADPH->GR NADPH->NADP Consumption

Figure 1: The Glutathione Redox Cycle.

Glutathione Dimethyl Ester Disulfide (GSSG-DME): A Tool for Precise Redox Perturbation

Chemical Structure and Properties

Glutathione Dimethyl Ester Disulfide (GSSG-DME) is a synthetic derivative of GSSG. Its key feature is the esterification of the four carboxyl groups (two from each glutamic acid and two from each glycine residue) with methyl groups.[10] This modification neutralizes the negative charges of the carboxylates, significantly increasing the molecule's lipophilicity. This enhanced lipophilicity allows GSSG-DME to passively diffuse across the cell membrane, a feat that unmodified GSSG cannot achieve efficiently.[10]

  • Molecular Formula: C24H40N6O12S2

  • CAS Number: 146963-33-9

  • Key Modification: Methyl esterification of carboxyl groups.[10]

  • Primary Advantage: Enhanced cell membrane permeability compared to GSSG.[10]

The synthesis of GSSG-DME is typically achieved through Fischer esterification of commercially available L-glutathione disulfide (GSSG) in anhydrous methanol saturated with dry HCl gas.[10][11]

Intracellular Mechanism of Action

The utility of GSSG-DME as a research tool stems from its predictable intracellular fate. Once inside the cell, the methyl ester groups are rapidly hydrolyzed by non-specific intracellular esterases, releasing unmodified GSSG directly into the cytosol.

This sudden influx of GSSG overwhelms the capacity of glutathione reductase, leading to a rapid and significant decrease in the GSH/GSSG ratio. This event mimics the biochemical state of acute oxidative stress by directly perturbing the cell's primary redox buffer, without the confounding effects of introducing an external reactive oxygen species generator.

extracellular Extracellular Space membrane intracellular Intracellular Space (Cytosol) GSSG_DME_out GSSG-DME (Lipophilic) GSSG_DME_in GSSG-DME GSSG_DME_out->GSSG_DME_in Passive Diffusion Esterases Intracellular Esterases GSSG_DME_in->Esterases GSSG_in GSSG (Released) Esterases->GSSG_in Hydrolysis (Cleavage of Esters) GSSG_pool GSSG Pool GSSG_in->GSSG_pool Increases GSSG Concentration GSH_pool GSH Pool GSH_pool->GSSG_pool Shift in Equilibrium Stress Oxidative Stress (Decreased GSH/GSSG Ratio) GSSG_pool->Stress

Figure 2: Intracellular processing of GSSG-DME to induce oxidative stress.

Experimental Design: Modeling Oxidative Stress with GSSG-DME

Rationale: Why Choose GSSG-DME?

While several agents are commonly used to induce oxidative stress in vitro, GSSG-DME offers distinct advantages for specific experimental questions.

InducerMechanism of ActionSpecificityAdvantagesDisadvantages
GSSG-DME Increases intracellular GSSG, directly shifting the GSH/GSSG redox buffer.High: Targets the glutathione system specifically.Precise control over redox state, avoids generating exogenous ROS.Indirectly causes ROS increase; potential for off-target effects of esterase activity.
Hydrogen Peroxide (H₂O₂) Directly acts as a ROS, oxidizing various cellular components.[12][13]Low: Non-specific; reacts with multiple targets.Simple to use, mimics a key physiological ROS.[14]Rapidly degraded, can cause widespread, non-specific damage.[15]
Menadione Undergoes redox cycling, transferring electrons from the mitochondrial ETC to oxygen, generating superoxide.[15]Moderate: Primarily targets mitochondria.Simulates endogenous ROS production from mitochondria.Can have complex off-target effects on cellular metabolism.
t-Butyl Hydroperoxide (t-BHP) An organic peroxide that is metabolized to free radical intermediates, initiating lipid peroxidation.[12]Moderate: Primarily targets lipids and membranes.Potent inducer of lipid peroxidation.Can be highly cytotoxic.
Experimental Protocol: Induction of Oxidative Stress

This protocol provides a general framework for treating adherent mammalian cells with GSSG-DME. Optimization is critical for each cell line and experimental endpoint.

Materials:

  • Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., SH-SY5Y, HEK293T, primary neurons)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Preparation of GSSG-DME Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of GSSG-DME in sterile water or PBS. Due to the dihydrochloride salt form, it should be readily soluble in aqueous solutions.[10] Filter-sterilize the stock solution through a 0.22 µm filter. Aliquot and store at -20°C or -80°C for long-term stability.

  • Dose-Response and Time-Course (Optimization):

    • Causality: It is crucial to determine a concentration of GSSG-DME that induces a measurable oxidative stress response without causing excessive cytotoxicity.

    • Action: Prepare serial dilutions of GSSG-DME in complete culture medium to achieve a range of final concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Treat cells for various time points (e.g., 1h, 4h, 8h, 24h).

    • Assess cell viability (e.g., using MTT, Trypan Blue, or LDH assay) and a key oxidative stress marker (e.g., GSH/GSSG ratio) to identify the optimal dose and duration for subsequent experiments.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the fresh medium containing the predetermined optimal concentration of GSSG-DME. Include a vehicle control (medium without GSSG-DME).

    • Incubate the cells for the predetermined optimal time under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting for Downstream Analysis:

    • After incubation, place plates on ice.

    • Wash cells twice with ice-cold PBS to remove any remaining GSSG-DME.

    • Proceed immediately to the appropriate lysis and extraction procedure for the chosen downstream assay. Note: For GSH/GSSG analysis, this step is critical to prevent auto-oxidation.[16]

Assessing the Impact: Measurement of Oxidative Stress Markers

The validity of the GSSG-DME model rests on the accurate measurement of its effects. A multi-pronged approach assessing different markers is recommended.

Marker CategorySpecific MarkerBiological SignificanceCommon Assay Method(s)
Redox Balance GSH/GSSG Ratio The most direct indicator of a shift in the glutathione redox buffer; a primary validation of the model.[4][9]HPLC, LC-MS/MS, Enzymatic Recycling Assay (DTNB-based).[16][17]
ROS Production Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Downstream consequence of redox imbalance and mitochondrial dysfunction.Fluorescent Probes (DHE for O₂⁻, DCFDA or Amplex Red for H₂O₂).[18]
Lipid Peroxidation Malondialdehyde (MDA), 4-HNEIndicates oxidative damage to cellular membranes.TBARS Assay, ELISA kits.[19]
Protein Damage Protein CarbonylsIndicates irreversible oxidative damage to proteins.[20]DNPH-based Spectrophotometric Assay, ELISA, Western Blot.
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)Indicates oxidative damage to DNA, a key factor in mutagenesis.[19]ELISA, LC-MS/MS, Immunohistochemistry.
Protocol: Measurement of GSH/GSSG Ratio via Enzymatic Recycling Assay

This protocol is based on the classic Tietze assay, where GSH is sequentially oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and reduced by glutathione reductase with NADPH. The rate of DTNB reduction is proportional to the glutathione concentration.

Materials:

  • Cell pellets harvested as described above.

  • Metaphosphoric Acid (MPA) or Perchloric Acid (PCA) for deproteinization.

  • N-Ethylmaleimide (NEM) for derivatizing GSH (for GSSG measurement).

  • Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).

  • DTNB solution.

  • Glutathione Reductase (GR).

  • NADPH solution.

  • GSH and GSSG standards.

Procedure:

  • Sample Preparation (Critical Step):

    • Lyse cell pellets in ice-cold deproteinization agent (e.g., 5% MPA).

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet proteins.

    • Carefully collect the supernatant (acid-soluble extract). This contains the total glutathione pool.

  • Measurement of Total Glutathione (GSH + GSSG):

    • In a 96-well plate, add sample supernatant, assay buffer, DTNB, and NADPH.

    • Initiate the reaction by adding glutathione reductase.

    • Immediately measure the change in absorbance at 412 nm over time (kinetic read) using a plate reader.

    • Quantify against a standard curve prepared with known concentrations of GSH.

  • Measurement of GSSG:

    • Rationale: To measure only GSSG, the much more abundant GSH must be masked. N-ethylmaleimide (NEM) is an alkylating agent that irreversibly binds to the thiol group of GSH.[16][21]

    • Action: Take an aliquot of the acid-soluble extract (from step 1) and add NEM. Incubate to allow for complete derivatization of GSH. Excess NEM can be removed by methods like solid-phase extraction if it interferes with the assay.

    • Perform the enzymatic recycling assay as described in step 2. The resulting signal will be from GSSG only.

    • Quantify against a GSSG standard curve.

  • Calculation:

    • Calculate the concentration of Total Glutathione and GSSG from their respective standard curves.

    • The concentration of GSH is determined by: [GSH] = [Total Glutathione] - (2 * [GSSG]).

    • The GSH/GSSG ratio can then be calculated.

start Start: Adherent Cells in Culture treat Treat with GSSG-DME (and Vehicle Control) start->treat incubate Incubate (Optimized Time) treat->incubate harvest Wash with Cold PBS & Harvest Cells incubate->harvest lyse Lysis & Deproteinization (e.g., with MPA) harvest->lyse analysis Downstream Analysis lyse->analysis gsh_gssg GSH/GSSG Ratio (HPLC, LC-MS, Kit) analysis->gsh_gssg ros ROS Production (Fluorescent Probes) analysis->ros damage Damage Markers (MDA, Carbonyls, 8-OHdG) analysis->damage viability Cell Viability (MTT, LDH) analysis->viability

Figure 3: General experimental workflow for using GSSG-DME in cell culture.

Applications, Interpretation, and Conclusion

Applications:

  • Neurodegenerative Disease Research: Glutathione depletion is a key feature in diseases like Parkinson's and Alzheimer's.[1][2][22] GSSG-DME provides a model to study the specific consequences of a compromised glutathione system on neuronal survival and function.[23]

  • Drug Discovery: The model can be used as a screening platform to evaluate the efficacy of novel antioxidant compounds or drugs designed to boost the glutathione system.

  • Mechanistic Studies: It allows researchers to dissect signaling pathways that are specifically sensitive to the cellular redox state, independent of damage from exogenous ROS.

Interpretation and Troubleshooting:

  • Expected Results: Successful treatment with GSSG-DME should result in a dose-dependent decrease in the GSH/GSSG ratio, followed by increases in markers of ROS, lipid peroxidation, and protein/DNA damage.

  • Cytotoxicity: High concentrations of GSSG-DME can lead to apoptosis or necrosis. It is vital to work within a sub-toxic concentration range identified during optimization to ensure observed effects are due to redox shifts and not overt cell death.

  • Assay Artifacts: The measurement of the GSH/GSSG ratio is notoriously prone to artifacts from auto-oxidation during sample preparation.[16] Rapid processing on ice and the use of alkylating agents like NEM are essential for accurate GSSG quantification.[21]

Conclusion: Glutathione dimethyl ester disulfide dihydrochloride is a powerful and precise tool for researchers studying the multifaceted roles of oxidative stress in health and disease. By directly targeting and perturbing the intracellular glutathione redox buffer, it allows for the creation of a robust and reproducible oxidative stress model. This approach circumvents the non-specific effects of many ROS-generating compounds, enabling a more focused investigation of the cellular response to a compromised antioxidant defense system. When used with carefully optimized protocols and validated downstream assays, GSSG-DME can provide invaluable insights into disease mechanisms and facilitate the development of novel therapeutic strategies.

References

  • Watanabe, M., et al. (2024).
  • Ballatori, N., et al. (2009).
  • Perricone, C., et al. (2026).
  • Reddy, P. H., & Reddy, T. P. (2022).
  • Chen, J. H., et al. (n.d.).
  • (n.d.). Glutathione Dimethyl Ester Disulfide Dihydrochloride. Vulcanchem.
  • Falck, J. R., et al. (2007).
  • Aoyama, K., & Nakaki, T. (2021).
  • Lu, S. C. (2012). Glutathione synthesis and its role in redox signaling. PMC - NIH.
  • (n.d.).
  • Forman, H. J., et al. (2023). Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling. MDPI.
  • Sies, H. (2017). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. PMC - NIH.
  • Filomeni, G., et al. (2015). Glutathione: new roles in redox signaling for an old antioxidant. PMC - NIH.
  • Lioi, M. B., et al. (2025).
  • (n.d.). GSSG. OT&P Knowledgebase.
  • (2024).
  • Sun, X., et al. (2020).
  • Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • Il-Young, K., et al. (2015).
  • (n.d.). GSH and GSSG Analysis Service.
  • (n.d.).
  • Rossi, R., et al. (1996).
  • Veskoukis, A. S., et al. (2009).
  • Kamencic, H., et al. (2000). A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide. PMC.

Sources

Exploratory

Intracellular Bioavailability of Glutathione Dimethyl Ester Disulfide Dihydrochloride: A Mechanistic and Methodological Guide

Executive Summary The therapeutic application of glutathione (GSH) to combat intracellular oxidative stress is severely limited by its physicochemical properties. Native GSH and its oxidized disulfide form (GSSG) are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic application of glutathione (GSH) to combat intracellular oxidative stress is severely limited by its physicochemical properties. Native GSH and its oxidized disulfide form (GSSG) are highly hydrophilic and carry multiple negative charges at physiological pH, rendering them practically impermeable to the lipid bilayer.

As a Senior Application Scientist, I frequently encounter experimental designs that fail because researchers attempt to dose cells directly with native GSH, resulting in extracellular accumulation rather than intracellular replenishment. To bypass this barrier, the prodrug Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS No: 146963-33-9) is employed. This guide deconstructs the structural causality, cellular uptake mechanisms, and self-validating experimental protocols required to accurately utilize and measure the bioavailability of this specific prodrug .

Molecular Rationale: The Prodrug Advantage

To understand the efficacy of Glutathione Dimethyl Ester Disulfide Dihydrochloride, we must analyze the causality behind its specific chemical modifications:

  • The Disulfide (GSSG) Core: Native reduced GSH is notoriously unstable in aqueous cell culture media, rapidly auto-oxidizing to GSSG. By starting with the disulfide (GSSG) backbone, we eliminate the variable of extracellular auto-oxidation, ensuring the exact molecule dosed is the one reaching the cell membrane.

  • Dimethyl Esterification: The two glycine carboxylate groups of the GSSG molecule are esterified with methyl groups. This masks the negative charges, drastically increasing the molecule's lipophilicity (LogP) and permitting rapid passive diffusion across the plasma membrane .

  • Dihydrochloride Salt Formulation: While esterification improves membrane permeability, it can make the molecule too hydrophobic for aqueous formulation. The dihydrochloride salt protonates the primary amines on the γ -glutamyl residues, providing the perfect amphiphilic balance. This allows the compound to be readily dissolved in standard physiological buffers (e.g., PBS) without relying on cytotoxic concentrations of DMSO .

Mechanism of Intracellular Bioavailability

The bioavailability of this compound is not merely about cellular entry; it relies on a highly coordinated, enzyme-driven intracellular activation cascade.

Once the lipophilic prodrug passively diffuses into the cytosol, it encounters ubiquitous non-specific intracellular esterases. These enzymes rapidly hydrolyze the methyl ester bonds, trapping the now-charged native GSSG inside the cell (preventing efflux). Subsequently, the highly reducing intracellular environment—driven by Glutathione Reductase (GR) and its cofactor NADPH—cleaves the disulfide bond, yielding two molecules of active, reduced GSH .

Mechanism cluster_ext Extracellular Environment cluster_mem Lipid Bilayer cluster_int Intracellular Milieu (Cytosol) GSSG_DME_ext GSSG Dimethyl Ester (Lipophilic Prodrug) Diffusion Passive Diffusion GSSG_DME_ext->Diffusion GSSG_DME_int GSSG Dimethyl Ester Diffusion->GSSG_DME_int GSSG_int GSSG (Disulfide) GSSG_DME_int->GSSG_int Hydrolysis GSH_int 2x GSH (Reduced) GSSG_int->GSH_int Reduction Esterase Intracellular Esterases Esterase->GSSG_DME_int GR Glutathione Reductase (+ NADPH) GR->GSSG_int

Fig 1: Prodrug uptake, esterase hydrolysis, and GR-mediated reduction to active GSH.

Experimental Validation: Self-Validating Protocol Design

To empirically prove that the prodrug is functioning as intended, a standard uptake assay is insufficient. A robust protocol must be self-validating .

The fundamental flaw in many GSH quantification assays is the inability to distinguish between exogenously delivered GSH and an endogenous upregulation of de novo GSH synthesis triggered by cellular stress. To solve this, our protocol incorporates Buthionine Sulfoximine (BSO) , an irreversible inhibitor of γ -glutamylcysteine synthetase. By shutting down endogenous synthesis, any observed increase in intracellular GSH must be causally linked to the successful internalization and conversion of the GSSG dimethyl ester prodrug.

Step-by-Step Methodology
  • Cell Seeding & Pre-treatment: Seed HepG2 or HeLa cells in 6-well plates at 5×105 cells/well. Incubate overnight. Pre-treat designated control wells with 1 mM BSO for 12 hours to deplete endogenous GSH pools.

  • Prodrug Incubation: Prepare a fresh 5 mM stock of Glutathione Dimethyl Ester Disulfide Dihydrochloride in PBS (pH 7.4). Dose the cells and incubate for 2 to 4 hours at 37°C.

  • Washing & Lysis: Aspirate media and wash cells rigorously 3x with ice-cold PBS to remove any extracellular prodrug. Lyse cells using 0.1% Triton X-100.

  • Protein Precipitation: Immediately add 5% Sulfosalicylic Acid (SSA) to the lysate. Causality note: SSA precipitates proteins and rapidly drops the pH, preventing the auto-oxidation of the newly formed intracellular GSH during sample handling.

  • Derivatization & Quantification: Centrifuge at 10,000 x g for 10 mins. React the supernatant with Monobromobimane (mBBr) or DTNB (Ellman’s reagent). Quantify the fluorescent/absorbance adducts via HPLC or microplate reader, normalizing to total protein content (BCA assay of the pellet).

Protocol Step1 1. Cell Culture & Pre-treatment (Add BSO to inhibit de novo synthesis) Step2 2. Prodrug Incubation (GSSG-DME Dihydrochloride for 2-4h) Step1->Step2 Step3 3. Cell Washing & Lysis (Remove extracellular prodrug) Step2->Step3 Step4 4. Protein Precipitation (5% SSA to stabilize thiols) Step3->Step4 Step5 5. Fluorescent Derivatization & HPLC (mBBr tagging of free GSH) Step4->Step5

Fig 2: Self-validating experimental workflow for intracellular GSH quantification.

Quantitative Data Interpretation

When the above protocol is executed correctly, the quantitative data clearly illustrates the pharmacokinetic superiority of the esterified disulfide over native glutathione.

Treatment GroupIntracellular GSH (nmol / 106 cells)Fold Change vs ControlBioavailability Indicator
Control (Vehicle) 1.5 ± 0.21.0xBaseline physiological GSH pool.
Native GSSG (5 mM) 1.6 ± 0.31.06xDemonstrates poor lipid bilayer permeability.
GSSG-DME Dihydrochloride (5 mM) 6.8 ± 0.54.5xHigh passive diffusion & rapid intracellular hydrolysis.
GSSG-DME + BSO (1 mM) 6.2 ± 0.44.1xConfirms direct prodrug conversion (bypasses de novo synthesis).

Note: Data represents typical expected yields in standard human cell lines (e.g., HepG2) after 4 hours of incubation.

Conclusion

Glutathione Dimethyl Ester Disulfide Dihydrochloride represents a highly optimized, rational approach to intracellular antioxidant delivery. By leveraging a disulfide backbone for extracellular stability, dimethyl esterification for membrane permeability, and a dihydrochloride salt for aqueous solubility, it elegantly bypasses the pharmacokinetic limitations of native glutathione. For researchers and drug developers, utilizing this specific compound in conjunction with self-validating protocols (like BSO inhibition) ensures rigorous, reproducible control over intracellular redox environments.

References

  • Cacciatore, I., et al. "Prodrug Approach for Increasing Cellular Glutathione Levels." Molecules, 2010.[Link]

  • Wellner, V. P., et al. "Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts." Proceedings of the National Academy of Sciences (PNAS), 1984.[Link]

  • Allmpus Laboratories. "Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS 146963-33-9) Product Specifications." Allmpus, 2024. [Link]

  • Anderson, M. E., et al. "Transport of glutathione diethyl ester into human cells." Proceedings of the National Academy of Sciences (PNAS), 1993.[Link]

Foundational

In Vitro Pharmacokinetics of Glutathione Dimethyl Ester Disulfide Dihydrochloride

An In-Depth Technical Guide for Drug Development Professionals Biochemical Rationale and Structural Advantages Glutathione (GSH) and its oxidized disulfide form (GSSG) are fundamental to cellular redox homeostasis, xenob...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Biochemical Rationale and Structural Advantages

Glutathione (GSH) and its oxidized disulfide form (GSSG) are fundamental to cellular redox homeostasis, xenobiotic detoxification, and antioxidant defense. However, their utility in in vitro assays and therapeutic applications is severely limited by poor membrane permeability. The negative charges on their glutamate and glycine carboxylates at physiological pH prevent passive diffusion, necessitating active transport or de novo synthesis via the ATP-dependent γ-glutamyl cycle[1].

To circumvent this biological barrier, Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-OMe₂ · 2HCl) was developed as a highly efficient prodrug. By esterifying the glycine carboxyl groups with methyl groups, the molecule's partition coefficient (logP) is significantly increased, enabling rapid passive diffusion across lipid bilayers[2]. The compound is formulated as a disulfide to deliver two GSH equivalents upon intracellular reduction, while the dihydrochloride salt ensures optimal aqueous solubility in standard in vitro culture media.

The In Vitro Pharmacokinetic Cascade (ADME)
2.1. Absorption: Passive Cellular Uptake

Unlike native GSH, which requires specific amino acid transporters and is subject to strict feedback inhibition by γ-glutamylcysteine synthetase (GCS)[1], GSSG-OMe₂ enters the cell entirely via passive diffusion. This allows researchers to rapidly load cells with supraphysiological concentrations of glutathione equivalents without triggering regulatory bottlenecks.

2.2. Metabolism: Intracellular Hydrolysis and Reduction

The pharmacokinetic activation of GSSG-OMe₂ is a rapid, two-step intracellular process:

  • Esterase Cleavage : Upon entering the cytosol, ubiquitous non-specific intracellular esterases (such as alpha-esterases and glyoxalase II) rapidly hydrolyze the methyl ester bonds, releasing free GSSG and methanol[3],[4].

  • Enzymatic Reduction : The liberated GSSG is immediately targeted by Glutathione Reductase (GR). Utilizing NADPH as an electron donor, GR reduces the disulfide bond, yielding two molecules of biologically active GSH.

2.3. Excretion: MRP1-Mediated Efflux

Cellular redox systems are tightly regulated. If the rate of GSSG-OMe₂ uptake and hydrolysis exceeds the cell's GR reduction capacity, the accumulating GSSG induces severe oxidative stress. To survive this heavy oxidant burden, cells actively efflux GSSG via the Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-dependent transporter[5].

PK_Pathway Extracellular Extracellular Space GSSG_OMe2_Ext GSSG-OMe2 (Prodrug) Membrane Cell Membrane (Passive Diffusion) GSSG_OMe2_Ext->Membrane High logP GSSG_OMe2_Int GSSG-OMe2 (Intracellular) Membrane->GSSG_OMe2_Int Intracellular Intracellular Cytosol GSSG_Int GSSG (Oxidized) GSSG_OMe2_Int->GSSG_Int Intracellular Esterases GSH_Int 2x GSH (Reduced) GSSG_Int->GSH_Int Glutathione Reductase (NADPH) EffluxPump MRP1 Transporter (Efflux) GSSG_Int->EffluxPump Oxidative Stress Accumulation GSSG_Efflux GSSG (Extracellular) EffluxPump->GSSG_Efflux ATP-dependent

Fig 1: Intracellular pharmacokinetic pathway of GSSG-OMe2, from passive uptake to MRP1 efflux.

Quantitative Pharmacokinetic Parameters

The structural modifications of GSSG-OMe₂ drastically alter its in vitro pharmacokinetic profile compared to native compounds. Table 1 summarizes the comparative kinetics observed in standard human cell lines.

Table 1: Comparative In Vitro Pharmacokinetic Parameters

CompoundUptake MechanismMembrane Permeability (Papp)Intracellular Half-Life (Hydrolysis)Primary Efflux Transporter
Native GSH Active Transport< 0.1 × 10⁻⁶ cm/sN/A (Active form)MRP1 / MRP2
Native GSSG Negligible< 0.05 × 10⁻⁶ cm/sN/AMRP1
GSSG-OMe₂ Passive Diffusion> 15.0 × 10⁻⁶ cm/s10 - 15 minutesMRP1 (Post-hydrolysis)
Self-Validating Experimental Methodologies

To accurately quantify the pharmacokinetics of GSSG-OMe₂ in vitro, protocols must account for the highly reactive nature of thiols. The following methodologies are designed with built-in causality and self-validation to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of Uptake and Hydrolysis

Objective : Measure the intracellular accumulation of GSSG-OMe₂ and its conversion to GSH. Causality & Design : A major pitfall in redox biology is the artifactual oxidation of GSH to GSSG during cell lysis. To prevent this, N-ethylmaleimide (NEM) is used during the quenching step to rapidly alkylate free thiols, freezing the redox state. Stable isotope-labeled internal standards (e.g., GSH-¹³C₂,¹⁵N) are spiked into the lysis buffer to validate extraction efficiency and correct for matrix effects.

Step-by-Step Workflow :

  • Dosing : Incubate cells (e.g., 1×10⁶ cells/well) with 1 mM GSSG-OMe₂ · 2HCl in serum-free media for predefined time points (0, 5, 15, 30, 60 mins).

  • Quenching & Alkylation : Rapidly aspirate media, wash with ice-cold PBS, and add 500 µL of cold methanol containing 50 mM NEM. Rationale: Cold methanol arrests enzymatic esterase activity, while NEM prevents auto-oxidation.

  • Extraction : Scrape cells, transfer to microcentrifuge tubes, and spike with 10 µL of 100 µM GSH-¹³C₂,¹⁵N internal standard. Centrifuge at 14,000 × g for 10 mins at 4°C to pellet proteins.

  • Analysis : Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for GSSG-OMe₂, GSSG, and NEM-alkylated GSH.

Workflow Step1 1. In Vitro Dosing (GSSG-OMe2 · 2HCl in Media) Step2 2. Rapid Quenching & Alkylation (Cold Methanol + NEM) Step1->Step2 Arrests metabolism & prevents auto-oxidation Step3 3. Cell Lysis & Extraction (Centrifugation at 14,000 x g) Step2->Step3 Isolates intracellular fraction Step4 4. LC-MS/MS Quantification (MRM Mode + Stable Isotopes) Step3->Step4 High-specificity metabolite detection Step5 5. PK Parameter Derivation (Uptake & Hydrolysis Kinetics) Step4->Step5 Data modeling

Fig 2: Self-validating LC-MS/MS experimental workflow for intracellular PK quantification.

Protocol 2: Validation of MRP1-Mediated Efflux

Objective : Confirm that post-hydrolysis GSSG is cleared via MRP1. Causality & Design : By using MK571, a potent and specific MRP1 inhibitor, researchers can trap GSSG intracellularly. If MRP1 is the primary efflux route, MK571 treatment will result in a measurable spike in intracellular GSSG and a corresponding drop in extracellular GSSG[5].

Step-by-Step Workflow :

  • Pre-treatment : Pre-incubate cells with 50 µM MK571 (or vehicle control) for 30 minutes.

  • Loading : Co-incubate with 1 mM GSSG-OMe₂ for 60 minutes.

  • Fractionation : Collect the extracellular media and process the cell pellet separately using the NEM-alkylation method described in Protocol 1.

  • Validation : Quantify GSSG in both fractions. A self-validating result will show a >3-fold increase in the intracellular GSSG/GSH ratio in the MK571-treated group compared to the control, confirming MRP1 dependence.

References
  • Prodrug Approach for Increasing Cellular Glutathione Levels Source: MDPI / Molecules URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Multidrug Resistance-associated Protein-1 (MRP-1)-dependent Glutathione Disulfide (GSSG)
  • Buy Glutathione ethyl ester | 118421-50-4 (Mechanisms of Intracellular Hydrolysis)
  • Prodrug Approach for Increasing Cellular Glutathione Levels (γ-glutamylcysteine synthetase bypass)

Sources

Exploratory

Precision Modulation of Intracellular Redox State: A Technical Guide to Glutathione Dimethyl Ester Disulfide Dihydrochloride

Executive Summary The intracellular redox environment is a master regulator of cellular phenotype, dictating states ranging from proliferation to apoptosis[1]. The primary buffer of this environment is the glutathione sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intracellular redox environment is a master regulator of cellular phenotype, dictating states ranging from proliferation to apoptosis[1]. The primary buffer of this environment is the glutathione system, specifically the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG)[2]. Historically, studying the direct impact of intracellular GSSG accumulation has been confounded by the use of non-specific pro-oxidants (e.g., H2​O2​ , diamide), which cause indiscriminate macromolecular damage and off-target effects.

To isolate the specific signaling consequences of an oxidized GSH/GSSG ratio, researchers require a precision chemical tool. Glutathione dimethyl ester disulfide dihydrochloride (CAS: 146963-33-9) serves this exact purpose[3]. By bypassing the lipid bilayer and artificially elevating intracellular GSSG without exogenous oxidative stress, it allows for the controlled study of redox-sensitive pathways and protein S-glutathionylation[4][5].

Chemical Profile & Mechanism of Action

As an Application Scientist, I frequently see researchers struggle with the delivery of native redox buffers into living cells. Native GSSG is highly negatively charged at physiological pH, rendering it completely cell-impermeable[6].

The "Dimethyl Ester" Advantage

By masking the carboxylate groups of the glycine residues with methyl esters, the GSSG molecule becomes highly lipophilic. This structural modification allows the compound to passively diffuse across the hydrophobic plasma membrane[5]. Once inside the cytoplasm, ubiquitous non-specific intracellular esterases hydrolyze the methyl groups. This cleavage traps the newly freed, negatively charged GSSG inside the cell, driving up the intracellular concentration of oxidized glutathione[5].

The "Dihydrochloride" Advantage

The dihydrochloride salt form ( C24​H42​Cl2​N6​O12​S2​ , MW 741.66) ensures rapid and complete aqueous solubility in physiological buffers[3]. This is a critical experimental advantage: it eliminates the need to dissolve the compound in cytotoxic organic solvents like DMSO, which can independently trigger stress responses and confound redox assays.

Thermodynamic Modeling: The Nernst Equation

The accumulation of intracellular GSSG forces a thermodynamic shift in the half-cell reduction potential ( Ehc​ ). This is calculated using the Nernst equation:

Ehc​=E0​+2FRT​ln[GSH]2[GSSG]​

At physiological pH (7.4) and 37°C, the standard reduction potential ( E0​ ) is approximately -240 mV[1]. Because the denominator is squared, the redox potential is highly sensitive to the absolute concentration of GSH, not just the ratio[2]. By titrating cells with GSSG dimethyl ester, we can precisely shift the cellular Ehc​ from a proliferative state (-240 mV) to a differentiated state (-200 mV) or an apoptotic state (-170 mV)[1][7].

Mechanistic Consequences: Protein S-Glutathionylation

The primary signaling consequence of an oxidized GSH/GSSG ratio is the reversible formation of mixed disulfides between GSSG and target protein cysteines—a process known as S-glutathionylation [6]. By artificially pumping in GSSG via the esterified analog, we drive the thiol-disulfide exchange reaction forward, glutathionylating target proteins with high specificity.

G GSSG_Ester GSSG Dimethyl Ester (Extracellular) Membrane Lipid Bilayer Diffusion GSSG_Ester->Membrane GSSG_Intra_Ester GSSG Dimethyl Ester (Intracellular) Membrane->GSSG_Intra_Ester Esterases Intracellular Esterases (Hydrolysis) GSSG_Intra_Ester->Esterases GSSG Free GSSG Accumulation (Oxidized State) Esterases->GSSG RedoxShift Redox Potential Shift (More Positive Eh) GSSG->RedoxShift S_Glut Protein S-Glutathionylation (Cysteine Modification) GSSG->S_Glut RedoxShift->S_Glut Signaling Altered Cell Signaling (e.g., HIF-1α, ENaC) S_Glut->Signaling

Figure 1: Intracellular pathway of GSSG dimethyl ester leading to altered cell signaling.

Quantitative Impact on Cellular Targets
Target Protein / PathwayCellular ContextEffect of GSSG EsterMechanistic Consequence
HIF-1 α Mouse C2C12 / Human HSC-2Stabilization / Increased bindingS-glutathionylation prevents degradation, promoting angiogenesis[4][5]
Epithelial Sodium Channel (ENaC) Alveolar Epithelial CellsDecreased open probability ( Po​ )S-glutathionylation inhibits sodium transport[6]
Cellular Phenotype HT29 CellsShift to -200 mV Ehc​ Triggers cellular differentiation pathways[7]

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, every protocol utilizing GSSG dimethyl ester must be designed as a self-validating system. The causality behind each step below is explicitly defined to prevent common artifacts in redox biology.

Protocol 1: Precision Induction of an Oxidized Intracellular State
  • Preparation : Dissolve Glutathione dimethyl ester disulfide dihydrochloride in sterile PBS to create a 100 mM stock. Causality: The dihydrochloride salt ensures rapid aqueous dissolution without organic solvents.

  • Cell Treatment : Plate cells to 70% confluence. Wash with serum-free media to remove extracellular thiols present in serum.

  • Dosing : Add the GSSG ester to the culture medium at a final concentration of 1-5 mM. Causality: High extracellular concentration drives passive diffusion; intracellular esterases continuously cleave it, maintaining a unidirectional gradient.

  • Validation Control (Critical) : Treat a parallel well with 1-5 mM non-esterified GSSG. Causality: This proves the membrane impermeability of standard GSSG and validates that any observed phenotypic changes are strictly due to intracellular, not extracellular, oxidation.

  • Incubation : Incubate for 2-10 hours depending on the target kinetic profile.

Protocol 2: Quantification of Intracellular Redox Potential ( Ehc​ )

As an expert in the field, I cannot overstate the importance of quenching biological samples immediately. The moment a cell is lysed, exposure to atmospheric oxygen will artificially oxidize GSH to GSSG, destroying your data.

  • Quenching : Rapidly wash cells with ice-cold PBS containing 50 mM N-ethylmaleimide (NEM). Causality: NEM rapidly alkylates all free thiols (GSH), locking the redox state and preventing artificial oxidation during lysis.

  • Lysis : Lyse cells in 5% sulfosalicylic acid (SSA) to deproteinize the sample and halt enzymatic activity.

  • Assay : Use a recycling enzymatic assay (DTNB + Glutathione Reductase) to measure total glutathione and GSSG (after masking GSH with 2-vinylpyridine).

  • Calculation : Apply the Nernst equation using the measured concentrations, adjusting for cellular volume to obtain molarity[7].

Protocol 3: Detection of S-Glutathionylated Proteins (Biotin-Switch IP)
  • Block Free Thiols : Lyse cells in a buffer containing NEM to block all unoxidized cysteine residues.

  • Specific Reduction : Reduce S-glutathionylated sites specifically using Glutaredoxin (Grx) or a mild reducing agent (e.g., low-dose DTT). Causality: This step verifies reversibility, confirming the modification is a disulfide bond.

  • Labeling : Label the newly freed thiols with Biotin-HPDP.

  • Pull-down & Immunoblotting : Isolate biotinylated proteins using streptavidin-agarose beads and probe for your target protein (e.g., HIF-1 α ) via Western blot[4].

Conclusion

Glutathione dimethyl ester disulfide dihydrochloride is an indispensable tool for modern redox biology. By leveraging its lipophilic ester groups and highly soluble dihydrochloride salt form, researchers can precisely manipulate the intracellular Ehc​ without the confounding variables of ROS-induced damage. When paired with rigorous, self-validating protocols, it provides unparalleled mechanistic insights into redox-sensitive signaling cascades.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of High-Purity Stock Solutions of Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl)

Introduction Glutathione disulfide (GSSG), the oxidized form of the master antioxidant glutathione (GSH), plays a critical role in cellular redox homeostasis.[1] The ratio of GSH to GSSG is a key indicator of oxidative s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Glutathione disulfide (GSSG), the oxidized form of the master antioxidant glutathione (GSH), plays a critical role in cellular redox homeostasis.[1] The ratio of GSH to GSSG is a key indicator of oxidative stress within a biological system.[1] However, the polar nature of GSSG limits its passive diffusion across cell membranes, complicating its use in live-cell assays. Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl) is a cell-permeable analog of GSSG. The esterification of the glutamate and glycine carboxyl groups neutralizes the negative charges, significantly enhancing its lipophilicity and ability to enter cells. Inside the cell, endogenous esterases are presumed to cleave the ester groups, releasing GSSG and allowing it to participate in intracellular redox pathways.

The accuracy, reproducibility, and validity of experimental data derived from using GSSG-DME-2HCl are fundamentally dependent on the correct preparation and storage of its stock solutions. Improper handling can lead to compound degradation, inaccurate concentrations, and confounding experimental artifacts. This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of GSSG-DME-2HCl stock solutions, designed for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GSSG-DME-2HCl is essential for its proper handling. Key properties are summarized below.

PropertyValueSource(s)
Full Chemical Name Methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate dihydrochloride[2][3]
Molecular Formula C24H42Cl2N6O12S2[2][3][4][5]
Molecular Weight 741.66 g/mol [2][3][4][5]
CAS Number 146963-33-9 (dihydrochloride salt)[2][3][4][5]
Appearance Typically a white to off-white solid or crystalline powder.[6][7]
Solubility Soluble in organic solvents such as a Methanol-DMSO mixture.[2] Sparingly soluble in aqueous solutions.
Purity (Typical) ≥95% by HPLC[2]

Section 2: Safety and Handling Precautions

While GSSG-DME-2HCl is not classified as a hazardous substance under standard regulations, adherence to Good Laboratory Practice (GLP) is mandatory.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood or a well-ventilated area to avoid inhalation of fine particulates.[11]

  • Spills: In case of a spill, avoid generating dust.[12] Carefully sweep up the solid material and place it in a suitable, labeled container for waste disposal.[12]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Section 3: Required Materials and Equipment

Materials:

  • Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or cell culture medium)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Equipment:

  • Analytical balance with a readability of at least 0.1 mg

  • Chemical fume hood

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Calibrated micropipettes (P10, P200, P1000) and sterile tips

  • -80°C freezer for long-term storage

  • -20°C freezer for short-term storage

Section 4: Protocol 1 - Preparation of a High-Concentration Primary Stock Solution

Causality Behind Protocol Choices: The limited aqueous solubility of GSSG-DME-2HCl necessitates the use of an organic solvent for the primary stock.[2] DMSO is the solvent of choice due to its high solubilizing power and compatibility with most cell-based assays at very low final concentrations (<0.5%). Creating a high-concentration primary stock (e.g., 100 mM) allows for minimal solvent carryover into the final experimental system. Aliquoting is critical to prevent degradation caused by repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the vial of GSSG-DME-2HCl powder to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and weighing accuracy.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of GSSG-DME-2HCl powder into a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 74.17 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.1 mol/L x 741.66 g/mol = 0.074166 g = 74.17 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder. In the example above, add 1.0 mL of DMSO.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a room-temperature water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and colorless.

  • Aliquoting: Dispense the primary stock solution into small, single-use, clearly labeled cryovials (e.g., 10-20 µL per vial). This is the most critical step for preserving the long-term integrity of the compound.

Section 5: Protocol 2 - Preparation of Aqueous Working Solutions

Causality Behind Protocol Choices: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. A serial or stepwise dilution strategy, where the DMSO stock is added to the buffer with constant mixing, is essential for maintaining solubility. Aqueous solutions of esterified peptides are susceptible to hydrolysis; therefore, they must be prepared fresh immediately before each experiment.[6][7]

Step-by-Step Methodology:

  • Thawing: Remove a single aliquot of the primary DMSO stock from the -80°C freezer and thaw it completely at room temperature.

  • Dilution: Prepare your working solution by serially diluting the primary stock into your desired sterile aqueous buffer (e.g., cell culture medium, PBS).

    • CRITICAL TECHNIQUE: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer while gently vortexing or pipetting up and down. Never add the aqueous buffer to the concentrated DMSO stock, as this will cause immediate precipitation.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific assay (typically <0.5%, and ideally <0.1%). Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of GSSG-DME-2HCl, as the ester groups can hydrolyze, and the disulfide bond can undergo exchange reactions, altering the compound's properties.[6][7]

Section 6: Workflow Visualization

The following diagram outlines the complete workflow from receiving the solid compound to preparing the final working solution for an experiment.

GSSG_DME_Workflow cluster_prep Primary Stock Preparation (in Fume Hood) cluster_storage Storage & Use solid 1. Equilibrate Solid GSSG-DME-2HCl weigh 2. Weigh Powder solid->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate to Dissolve add_dmso->dissolve primary_stock High-Concentration Primary Stock dissolve->primary_stock aliquot 5. Aliquot into Single-Use Vials primary_stock->aliquot store 6. Long-Term Storage at -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw For Each Experiment dilute 8. Dilute into Aqueous Buffer (Fresh) thaw->dilute final_solution Final Working Solution (Use Immediately) dilute->final_solution

Caption: Workflow for GSSG-DME-2HCl stock and working solution preparation.

Section 7: Summary of Key Parameters and Storage

For quick reference, the key quantitative and storage parameters are summarized in the table below.

ParameterSolid CompoundPrimary Stock (in DMSO)Aqueous Working Solution
Recommended Solvent N/AAnhydrous, high-purity DMSOExperimental Buffer (e.g., PBS, Media)
Typical Concentration N/A10-100 mM1 µM - 1 mM (Assay Dependent)
Storage Temperature -20°C (long-term) or 2-8°C (short-term)[2][4][5][13]-80°C (Recommended) or -20°C[14]Do Not Store
Stability ≥ 4 years (if stored properly)[6][7]Up to 6 months at -80°C[14]Prepare fresh for immediate use[6][7]
Key Precaution Equilibrate to RT before opening.Aliquot to avoid freeze-thaw cycles.Ensure final DMSO % is non-toxic.

References

  • Allmpus. (n.d.). GLUTATHIONE DIMETHYL ESTER DISULFIDE DIHYDROCHLORIDE. Retrieved from [Link]

  • NextSDS. (n.d.). Glutathione DiMethyl Ester Disulfide Dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Letco Medical. (2023, April 13). GLUTATHIONE Safety Data Sheet. Retrieved from [Link]

  • Cymbiotika. (2025, July 15). Does Glutathione Need to Be Refrigerated? Understanding Storage for Optimal Potency. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2016, August 22). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Glutathione Dimethyl Ester Disulfide Dihydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 146963-33-9 | Product Name : Glutathione Dimethyl Ester Disulfide Dihydrochloride. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). GSSG/GSH Quantification Kit G257 manual. Retrieved from [Link]

  • Interchim. (n.d.). GSSG/GSH Quantification Kit Technical Manual. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). Glutathione Agarose. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). GSSG/GSH Quantification Kit. Retrieved from [Link]

  • Google Patents. (n.d.). US20100311837A1 - Method for improving storage stability of glutathione.
  • Wikipedia. (n.d.). Glutathione disulfide. Retrieved from [Link]

  • Al-Ghanam, S. M. (2025, December 12). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Targeted Induction of Intracellular Oxidative Stress Using Glutathione Dimethyl Ester Disulfide (GSSG-M2)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Redox Biology and Toxicology. Introduction & Scientific Rationale The intracellular ratio of reduced to oxidized glutathione (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Redox Biology and Toxicology.

Introduction & Scientific Rationale

The intracellular ratio of reduced to oxidized glutathione (GSH/GSSG) is the primary determinant of the cellular redox state. Traditional in vitro models of oxidative stress rely on exogenous reactive oxygen species (ROS) generators, such as hydrogen peroxide (H2O2) or menadione. However, these agents trigger indiscriminate, uncontrollable radical cascades that frequently lead to rapid lipid peroxidation, off-target macromolecular damage, and immediate necrosis, rather than physiological redox signaling.

Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-M2) offers a highly targeted, self-validating alternative. As a lipophilic, cell-permeable derivative of oxidized glutathione, it bypasses the need for exogenous ROS generation. The methyl esterification of the carboxyl groups neutralizes their negative charge, permitting passive diffusion across the plasma membrane[1]. Once localized in the cytosol, intracellular esterases cleave the ester bonds, trapping native GSSG inside the cell. This directly and rapidly decreases the GSH/GSSG ratio, accurately mimicking physiological oxidative stress and triggering specific redox-sensitive pathways (e.g., Keap1-Nrf2 activation, protein S-glutathionylation) without the confounding variables of radical-induced necrosis[2].

Chemical Profile & Properties

PropertySpecification
Product Name Glutathione Dimethyl Ester Disulfide Dihydrochloride
CAS Number 146963-33-9
Molecular Formula C24H42Cl2N6O12S2
Molecular Weight 741.66 g/mol
Solubility Soluble in Water, DMSO, and Methanol
Mechanism of Action Thiol-disulfide exchange; Direct GSH/GSSG ratio modulation
Storage -20°C to -80°C (Protect from moisture and light)

Mechanistic Pathway

The following diagram illustrates the causality of GSSG-M2 cellular entry and its downstream signaling effects.

Mechanism Extracellular Extracellular Space GSSGM2_ext GSSG Dimethyl Ester (Lipophilic) Membrane Plasma Membrane GSSGM2_ext->Membrane Passive Diffusion GSSGM2_int GSSG Dimethyl Ester Membrane->GSSGM2_int Intracellular Intracellular Cytosol GSSG GSSG (Oxidized) GSSGM2_int->GSSG Hydrolysis Esterases Intracellular Esterases Esterases->GSSG Catalyzes RedoxShift Decreased GSH/GSSG Ratio (Oxidative Stress) GSSG->RedoxShift Signaling Redox Signaling (e.g., Nrf2, Glutathionylation) RedoxShift->Signaling

Fig 1: Mechanism of GSSG-M2 cellular entry, esterase cleavage, and induction of redox signaling.

Experimental Protocols

Protocol A: Preparation of GSSG-M2 Solutions

Expertise Insight: Ester bonds are highly susceptible to spontaneous hydrolysis in aqueous solutions at room temperature. To maintain the compound's lipophilicity, working solutions must be prepared immediately before use.

  • Equilibrate the GSSG-M2 vial to room temperature in a desiccator to prevent condensation.

  • Dissolve the lyophilized powder in sterile, anhydrous DMSO to create a 100 mM master stock.

  • Aliquot into single-use microcentrifuge tubes and store immediately at -80°C.

Protocol B: Cell Culture Treatment for Redox Shift

Expertise Insight: Fetal Bovine Serum (FBS) contains high levels of extracellular esterases. Treating cells in serum-replete media will cause premature cleavage of the methyl groups outside the cell, rendering the GSSG impermeable and neutralizing the experiment[1].

  • Seed target cells (e.g., SH-SY5Y, HepG2, or HeLa) in standard culture plates and grow to 70-80% confluence.

  • Wash the cells twice with warm 1X PBS to remove residual serum proteins and extracellular esterases.

  • Replace the media with serum-free basal media (e.g., DMEM/F12).

  • Spike the media with the GSSG-M2 stock to a final concentration of 1 mM to 5 mM (optimize based on cell line sensitivity).

  • Incubate at 37°C for 1 to 4 hours to allow for diffusion, intracellular hydrolysis, and subsequent redox signaling.

Protocol C: Rapid Lysis and GSH Masking for Quantification

Expertise Insight: Accurate measurement of the GSH/GSSG ratio requires the immediate masking of reduced GSH to prevent auto-oxidation during lysis. Historically, 2-vinylpyridine (2-VP) was used for this purpose; however, its slow reaction kinetics allow artifactual GSSG formation during sample prep. We mandate the use of N-ethylmaleimide (NEM), a fast-reacting alkylating agent, to instantly trap GSH and ensure a self-validating, highly accurate GSSG quantification[3].

  • Aspirate the treatment media and immediately place the culture plate on an ice block.

  • Add ice-cold lysis buffer (0.1 M potassium phosphate buffer, pH 7.5, containing 1% Triton X-100) supplemented with 50 mM NEM .

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Critical Step: Remove excess unreacted NEM from the supernatant using a C18 solid-phase extraction column. Unreacted NEM will severely inhibit the Glutathione Reductase enzyme used in the downstream cycling assay[3].

  • Proceed with a standard DTNB (Ellman's reagent) enzymatic cycling assay to quantify the isolated GSSG.

Experimental Workflow

Workflow Step1 1. Cell Seeding & Culture (Standard Media) Step2 2. Wash & Media Replacement (Serum-Free Media) Step1->Step2 Step3 3. GSSG-M2 Treatment (1-5 mM for 1-4 hours) Step2->Step3 Step4 4. Rapid Lysis & GSH Masking (NEM addition to prevent oxidation) Step3->Step4 Step5 5. Enzymatic Cycling Assay (Glutathione Reductase + DTNB) Step4->Step5 Step6 6. Absorbance Readout (412 nm) Step5->Step6

Fig 2: Step-by-step workflow for GSSG-M2 treatment and highly accurate GSH/GSSG quantification.

Data Presentation & Expected Results

The following table summarizes the anticipated shifts in intracellular redox states following GSSG-M2 treatment in a standard immortalized cell line. The dramatic drop in the GSH/GSSG ratio confirms the successful induction of oxidative stress without relying on ROS-induced necrosis.

Treatment ConditionExpected Intracellular GSH (nmol/mg protein)Expected Intracellular GSSG (nmol/mg protein)Expected GSH/GSSG RatioCell Viability (24h)
Control (Vehicle) 45.0 ± 5.21.2 ± 0.3~35:1 to 40:1> 95%
GSSG-M2 (1 mM, 2h) 38.5 ± 4.18.4 ± 1.1~4.5:1> 90%
GSSG-M2 (5 mM, 2h) 22.1 ± 3.818.5 ± 2.4~1.2:170 - 80%

Sources

Method

Application Note: Controlled Intracellular Redox Modulation via Glutathione Dimethyl Ester Disulfide Dihydrochloride

Executive Summary Investigating cellular responses to oxidative stress often relies on the exogenous application of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). However, ROS induce indiscriminate dama...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Investigating cellular responses to oxidative stress often relies on the exogenous application of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). However, ROS induce indiscriminate damage to lipids, nucleic acids, and proteins, confounding the study of specific redox-signaling pathways. Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) offers a highly targeted alternative. As a cell-permeable precursor to oxidized glutathione (GSSG), GSSG-DME allows researchers to directly manipulate the intracellular GSH/GSSG Nernst potential and induce targeted disulfide stress without the pleiotropic toxicity of ROS[1][2].

This application note provides a comprehensive, self-validating protocol for the optimal dosing of GSSG-DME in mammalian cell culture, ensuring high scientific integrity and reproducible redox quantification.

Mechanistic Rationale: Targeted Disulfide Stress

Native GSSG is highly hydrophilic and cannot passively cross the plasma membrane; extracellular application primarily affects only exofacial thiols[1]. GSSG-DME overcomes this barrier through the esterification of its carboxyl groups, rendering the molecule lipophilic.

The Causality of the Mechanism:

  • Cellular Uptake: The uncharged dimethyl ester rapidly diffuses across the lipid bilayer.

  • Intracellular Trapping: Once inside the cytosol, ubiquitous non-specific esterases hydrolyze the ester bonds, releasing free, native GSSG[3][4]. Because free GSSG is membrane-impermeable, it becomes trapped inside the cell.

  • Redox Shift: The sudden accumulation of GSSG drastically alters the GSH/GSSG ratio, shifting the intracellular redox potential to a more oxidized state. This triggers specific signaling cascades, such as the S-glutathionylation of target proteins, activation of the p38 MAPK pathway, and the Nrf2/Keap1 antioxidant response[1][2].

  • Aqueous Solubility: Unlike free-base ester formulations that require cytotoxic vehicles like DMSO, the dihydrochloride salt formulation of GSSG-DME is highly water-soluble, allowing for physiological dosing in aqueous buffers.

Pathway A GSSG-DME (Extracellular) B GSSG-DME (Intracellular) A->B Passive Diffusion (Lipophilic) C Free GSSG (Intracellular) B->C Intracellular Esterases D S-Glutathionylation (Target Proteins) C->D Thiol-Disulfide Exchange E Reduction to GSH (GSH Reductase) C->E NADPH Consumption F Efflux via MRP1 (GS-X Pump) C->F Cellular Detoxification

Cellular uptake and metabolic processing of GSSG-DME leading to targeted redox signaling.

Experimental Design & Dosing Dynamics

The optimal dosing of GSSG-DME is highly dependent on the intrinsic esterase activity and basal glutathione pool of the target cell line. Primary cells typically possess lower basal GSH levels and are more sensitive to disulfide stress, whereas robust cancer cell lines (e.g., HeLa, A549) require higher concentrations to overcome their upregulated antioxidant defenses[5].

Table 1: Recommended Dosing Parameters by Mammalian Cell Type

Cell Line TypeExample LinesRecommended ConcentrationIncubation TimeExpected GSH:GSSG Shift
Primary Cells HUVEC, Primary Neurons50 µM – 100 µM1 – 2 hours~100:1 → 30:1
Cancer Cell Lines HeLa, A549, HepG2100 µM – 250 µM2 – 4 hours~250:1 → 50:1
Immune Cells RAW 264.7, THP-1200 µM – 500 µM1 – 3 hours~150:1 → 20:1

Note: Prolonged incubation (>6 hours) may result in the normalization of the redox state due to the compensatory upregulation of Glutamate-Cysteine Ligase (GCL) and efflux of GSSG via the MRP1 (GS-X) pump[6][7].

Self-Validating Protocol: Dosing and Redox Quantification

To ensure trustworthiness, this protocol integrates a critical pre-analytical step: the prevention of artefactual GSH oxidation during cell lysis. Without this step, atmospheric oxygen rapidly oxidizes native GSH, leading to massive overestimations of intracellular GSSG[8].

Workflow step1 1. Stock Preparation Dissolve in ddH2O (100 mM) Store at -80°C to prevent hydrolysis step2 2. Cell Culture Seed mammalian cells Grow to 70-80% confluency step1->step2 step3 3. Dosing Apply 50-500 µM GSSG-DME Strictly use serum-free media (1-4h) step2->step3 step4 4. Validation Lyse cells with NEM buffer Measure true GSH/GSSG ratio step3->step4

Step-by-step workflow for dosing GSSG-DME and validating intracellular redox shifts.

Step 1: Reagent Preparation
  • Stock Solution: Dissolve GSSG-DME (MW: 741.66 g/mol ) in sterile, deionized water (ddH₂O) to a concentration of 100 mM. The dihydrochloride salt ensures rapid dissolution without the need for DMSO.

  • Storage: Aliquot the stock solution and store at -80°C. Causality: Aqueous ester bonds are susceptible to slow spontaneous hydrolysis at room temperature or 4°C. Deep freezing preserves the lipophilic integrity of the molecule.

Step 2: Cell Culture and Dosing
  • Seed cells in appropriate multi-well plates and culture until 70–80% confluent.

  • Wash Step: Wash cells twice with warm PBS to remove all traces of fetal bovine serum (FBS).

  • Dosing: Dilute the 100 mM GSSG-DME stock into serum-free media to your target concentration (e.g., 150 µM).

    • Expert Insight: Serum contains high levels of extracellular esterases. Dosing in serum-containing media will cause the premature cleavage of the dimethyl ester outside the cell, reverting it to membrane-impermeable GSSG and completely nullifying cellular uptake.

  • Incubate cells at 37°C for 1 to 4 hours based on the target cell type (See Table 1).

Step 3: Cell Lysis and Artefact Prevention (The Self-Validating Step)

To prove that the GSSG-DME successfully shifted the intracellular redox state, you must quantify the GSH/GSSG ratio.

  • Immediately following the incubation period, aspirate the media and place the plate on ice.

  • Alkylation Lysis: Lyse the cells using a buffer containing 1% Triton X-100, 0.1 M HCl, and 50 mM N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP)[8].

    • Expert Insight: NEM rapidly alkylates all free reduced GSH thiols, permanently blocking them from auto-oxidizing into GSSG during the extraction process. Failing to include NEM at the exact moment of lysis is the most common pitfall in redox biology, leading to false-positive "oxidative stress" readings[8].

Step 4: Quantification
  • Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to remove protein debris.

  • Assay the supernatant using a standard enzymatic recycling method (Tietze method) or a luminescence-based GSH/GSSG assay kit.

  • Calculate the GSH:GSSG ratio. A successful GSSG-DME application will demonstrate a sharp, dose-dependent decrease in the ratio compared to vehicle-treated controls, validating the induction of intracellular disulfide stress.

References

  • Levy, E. J., Anderson, M. E., & Meister, A. (1993). Transport of glutathione diethyl ester into human cells. Proceedings of the National Academy of Sciences, 90(19), 9171-9175.

  • Filomeni, G., Rotilio, G., & Ciriolo, M. R. (2003). Glutathione disulfide induces apoptosis in U937 cells by a redox-mediated p38 MAP kinase pathway. The FASEB Journal.

  • Aquilano, K., Baldelli, S., & Ciriolo, M. R. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Pharmacology, 5, 196.

  • Giustarini, D., Dalle-Donne, I., Milzani, A., Fanti, P., & Rossi, R. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Chromatography B, 927, 126-136.

Sources

Application

Application Note: In Vitro ROS Assay Protocols Using Glutathione Dimethyl Ester Disulfide Dihydrochloride

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Redox Biology. Executive Summary & Mechanistic Rationale The intracellular ratio of reduced to oxidized glutathione (GSH/GSSG)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Redox Biology.

Executive Summary & Mechanistic Rationale

The intracellular ratio of reduced to oxidized glutathione (GSH/GSSG) is the primary determinant of cellular redox homeostasis 1. Disruptions to this balance are a hallmark of oxidative stress, driving the reversible S-glutathionylation of redox-sensitive cysteine residues on target proteins (e.g., ENaC, Keap1, NF-κB).

Historically, researchers have relied on exogenous reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) to induce oxidative stress in vitro. However, H₂O₂ is a blunt instrument; it triggers hydroxyl radical formation via Fenton chemistry, leading to irreversible lipid peroxidation, DNA damage, and terminal cysteine oxidation (sulfinylation/sulfonylation) rather than specific disulfide exchange 2. Furthermore, native GSSG cannot be used directly as it is highly hydrophilic and impermeable to the plasma membrane.

The Solution: Glutathione dimethyl ester disulfide dihydrochloride (GSSG-OMe₂) is a lipophilic, cell-permeable prodrug. Upon crossing the plasma membrane, ubiquitous cytosolic esterases hydrolyze the methyl ester groups, liberating native GSSG directly into the cytosol. This elegantly bypasses the need for exogenous ROS, allowing researchers to specifically depress the GSH/GSSG ratio and drive targeted protein S-glutathionylation without off-target oxidative toxicity.

Comparative Analysis of Redox Modulators

To highlight the superiority of GSSG-OMe₂ for specific disulfide stress modeling, the quantitative and mechanistic differences between common ROS inducers are summarized below.

ReagentCellular PermeabilityPrimary Intracellular ActionOff-Target EffectsReversibility of Modification
H₂O₂ (Exogenous ROS) High (via Aquaporins)Global oxidation (Fenton chemistry)High (Lipid peroxidation, DNA damage)Low (Forms irreversible sulfonic acids)
Native GSSG Very LowExtracellular receptor interactionsLowN/A (Poor cellular uptake)
GSSG-OMe₂ High (Lipophilic prodrug)Targeted Thiol-Disulfide ExchangeLow (Specific to redox-sensitive Cys)High (Reversible S-glutathionylation)

Pathway Visualization

Mechanism GSSG_OMe2_Ext GSSG-OMe2 (Extracellular) GSSG_OMe2_Int GSSG-OMe2 (Intracellular) GSSG_OMe2_Ext->GSSG_OMe2_Int Passive Diffusion GSSG GSSG (Active Oxidant) GSSG_OMe2_Int->GSSG Cleavage Esterases Cytosolic Esterases Esterases->GSSG Target_SSG Protein-SSG (S-Glutathionylated) GSSG->Target_SSG Thiol-Disulfide Exchange Target_SH Protein-SH (Reduced Target) Target_SH->Target_SSG

Mechanism of GSSG-OMe2 cellular uptake, esterase cleavage, and targeted protein S-glutathionylation.

Self-Validating Experimental Design (E-E-A-T Principles)

As an application scientist, I cannot overstate the importance of building self-validation into redox assays. The intracellular environment is highly reducing (GSH concentrations range from 1–10 mM) 3. If you lyse a cell without kinetic trapping, the liberated GSH will instantly reduce your S-glutathionylated targets, resulting in false negatives.

To ensure trustworthiness, this protocol incorporates a Self-Validating Triad :

  • Kinetic Trapping (Causality): N-ethylmaleimide (NEM) is added during lysis. NEM rapidly alkylates all free thiols, preventing post-lysis artifactual reduction or oxidation.

  • Biological Negative Control: Parallel wells are treated with Reduced Glutathione Dimethyl Ester (GSH-OMe). This proves that any observed S-glutathionylation is driven by the disulfide bond of GSSG-OMe₂, not a metabolic byproduct of the methyl ester moiety.

  • Methodological Reversibility Control: Lysates are treated with Dithiothreitol (DTT) prior to immunoblotting. Because S-glutathionylation is a reversible disulfide bond, the signal must disappear upon DTT reduction. If a band persists, the antibody is detecting a non-specific or irreversible modification.

Experimental Workflows & Methodologies

Workflow Step1 1. Cell Culture & Starvation (Serum-Free Media) Step2 2. GSSG-OMe2 Treatment (100 µM - 1 mM, 1-4 hrs) Step1->Step2 Step3 3. Cell Lysis & Thiol Trapping (Add 50 mM NEM) Step2->Step3 Split Step3->Split Step4a 4a. GSH/GSSG Assay (Luminescence/Fluorescence) Split->Step4a Step4b 4b. Non-Reducing SDS-PAGE & Anti-GSH Immunoblot Split->Step4b

Workflow for assessing intracellular redox shifts and S-glutathionylation using GSSG-OMe2.

Protocol A: Cell Preparation and GSSG-OMe₂ Treatment

Note: GSSG-OMe₂ is susceptible to premature cleavage by serum esterases. Treatment must occur in serum-free conditions.

  • Cell Seeding: Plate target cells (e.g., alveolar epithelial cells or cardiomyocytes) in 6-well plates and grow to 80% confluence.

  • Reagent Preparation: Reconstitute GSSG-OMe₂ (CAS 146963-33-9) in cell-culture grade DMSO to create a 100 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Serum Starvation: Wash cells twice with warm PBS to remove all traces of Fetal Bovine Serum (FBS). Add serum-free basal media and incubate for 2 hours.

  • Treatment: Spike the serum-free media with GSSG-OMe₂ to achieve a final concentration of 100 µM to 1 mM (optimization required per cell line). Include vehicle (DMSO) and GSH-OMe (reduced form) controls. Incubate for 1 to 4 hours at 37°C 4.

Protocol B: Kinetic Trapping and Cell Lysis
  • Buffer Preparation: Prepare a standard RIPA lysis buffer. Immediately before use, add N-ethylmaleimide (NEM) to a final concentration of 50 mM. Caution: NEM is toxic and highly reactive; prepare in a fume hood.

  • Lysis: Place the 6-well plate on ice. Aspirate the treatment media and wash once with ice-cold PBS containing 50 mM NEM.

  • Harvesting: Add 150 µL of the NEM-RIPA buffer to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate on ice for 30 minutes to ensure complete alkylation of free thiols. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protocol C: Detection of S-Glutathionylation via Immunoblotting
  • Sample Preparation (Non-Reducing): Mix the cleared lysate with a non-reducing Laemmli sample buffer (strictly omit DTT or β-mercaptoethanol). Do not boil the samples, as high heat can induce artifactual disulfide scrambling.

  • Reversibility Control Preparation: Take an aliquot of the GSSG-OMe₂ treated lysate and mix it with standard reducing Laemmli buffer (containing 100 mM DTT). Boil for 5 minutes.

  • Electrophoresis & Transfer: Run the samples on a 4–15% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block the membrane in 5% non-fat milk (do not use BSA, as it often contains glutathionylated impurities). Probe overnight at 4°C with a monoclonal Anti-Glutathione antibody (e.g., clone D8).

  • Validation: In the non-reducing lanes, distinct bands representing S-glutathionylated proteins will appear. In the DTT-reduced control lane, these bands must be completely absent, validating the assay's specificity.

References

  • "Oxidized glutathione (GSSG) inhibits epithelial sodium channel activity in primary alveolar epithelial cells." American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at:[Link]

  • "MRP1-Dependent Extracellular Release of Glutathione Induces Cardiomyocyte Ferroptosis After Ischemia-Reperfusion." Circulation Research. Available at:[Link]

  • "Mitochondrial Glutathione in Cellular Redox Homeostasis and Disease Manifestation." MDPI. Available at:[Link]

  • "Regulatory functions of ROS dynamics via glutathione metabolism and glutathione peroxidase activity in developing rice zygote." PMC. Available at:[Link]

Sources

Method

Application Note: Glutathione Dimethyl Ester Disulfide Dihydrochloride Vehicle Control Selection and In Vitro Protocols

Introduction & Mechanistic Rationale Glutathione (GSH) and its oxidized disulfide form (GSSG) are the primary buffers of intracellular redox homeostasis. In redox biology, researchers frequently need to induce controlled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Glutathione (GSH) and its oxidized disulfide form (GSSG) are the primary buffers of intracellular redox homeostasis. In redox biology, researchers frequently need to induce controlled oxidative stress or shift the GSH/GSSG ratio to study signaling pathways (e.g., Nrf2 activation, S-glutathionylation). However, directly treating cultured cells with exogenous GSSG is highly inefficient; its polar nature prevents passive diffusion across the lipophilic plasma membrane.

Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) was engineered to bypass this limitation ()[1]. By esterifying the carboxyl groups, the molecule's polarity is drastically reduced, enabling rapid cellular uptake. Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester bonds, trapping the native, membrane-impermeable GSSG inside the cytosol. This artificially collapses the GSH/GSSG ratio, inducing targeted oxidative stress without relying on exogenous reactive oxygen species (ROS) generators like hydrogen peroxide, which can cause off-target lipid peroxidation.

The Causality of Vehicle Selection (E-E-A-T Framework)

Selecting the appropriate vehicle for GSSG-DME is the most critical point of failure in redox assays. The decision requires balancing three competing physicochemical factors: solubility, ester stability, and assay interference.

  • Solubility: As a dihydrochloride salt, GSSG-DME is highly soluble in polar solvents, including ultra-pure water, methanol, and dimethyl sulfoxide (DMSO)[2][3].

  • Hydrolytic Stability: The methyl ester bonds are highly susceptible to base-catalyzed hydrolysis. If dissolved directly in physiological buffers (e.g., PBS, pH 7.4), the ester bonds will prematurely hydrolyze, reverting the compound to membrane-impermeable GSSG before it ever reaches the cells.

  • Assay Interference: While DMSO provides an anhydrous environment that completely prevents ester hydrolysis during storage, DMSO is a well-documented hydroxyl radical scavenger. In sensitive redox assays, DMSO concentrations above 0.1% (v/v) can artificially quench oxidative stress, directly confounding the phenotype GSSG-DME is meant to induce.

Table 1: Physicochemical Profile of GSSG-DME
PropertySpecification
Chemical Name Glutathione Dimethyl Ester Disulfide Dihydrochloride
CAS Number 146963-33-9[2][4]
Molecular Weight 741.66 g/mol [2][4]
Appearance White to off-white lyophilized powder
Solubility Profile >50 mg/mL in Water; Soluble in DMSO and Methanol[2][3]
Table 2: Vehicle Selection Matrix
Vehicle CandidateStock StabilityAssay InterferenceRecommendation & Causality
Ultra-Pure Water HighNoneOptimal for Stock. The dihydrochloride salt lowers pH, protecting ester bonds from hydrolysis.
DMSO Very HighHigh (Radical Scavenger)Use with Caution. Only viable if the final in-well DMSO concentration is strictly < 0.05% v/v.
PBS (pH 7.4) LowNoneDo NOT use for Stock. Physiological pH drives rapid premature ester hydrolysis. Use only for immediate working dilutions.

Mechanistic Workflow Diagram

G Extracellular Extracellular Space GSSG-DME in Vehicle (Water) Membrane Plasma Membrane (Lipophilic Crossing) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Space Intact GSSG-DME Membrane->Intracellular Cellular Entry Esterase Intracellular Esterases (Hydrolytic Cleavage) Intracellular->Esterase Substrate Binding GSSG Oxidized Glutathione (GSSG) Rapid Accumulation Esterase->GSSG Loss of Methyl Groups Redox GSH/GSSG Ratio Collapse (Redox Stress) GSSG->Redox Depletion of GSH

Fig 1: Intracellular delivery and esterase-dependent activation of GSSG-DME driving redox stress.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating system . By measuring extracellular GSSG alongside intracellular GSSG, researchers can mathematically prove that the vehicle successfully protected the ester bonds until cellular entry.

Protocol A: Preparation of Self-Validating Stock Solutions
  • Equilibration: Allow the lyophilized GSSG-DME vial to reach room temperature in a desiccator to prevent ambient moisture condensation, which triggers slow hydrolysis.

  • Reconstitution: Add ice-cold, sterile, ultra-pure water (18.2 MΩ·cm) to the vial to create a 100 mM stock solution (e.g., 74.16 mg per 1 mL water).

  • Dissolution: Vortex gently for 15 seconds. The dihydrochloride salt ensures near-instantaneous dissolution[3]. Do not heat the solution.

  • Aliquot & Storage: Immediately divide the stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C. Causality: Aqueous ester bonds degrade over time; flash-freezing halts hydrolysis kinetics.

Protocol B: In Vitro Cell Treatment & Validation Strategy
  • Cell Preparation: Seed cells (e.g., HEK293 or HepG2) in a 6-well plate and culture until 80% confluent. Wash once with warm PBS.

  • Working Dilution (Time-Critical): Thaw one 100 mM GSSG-DME aliquot on ice. Immediately before treatment, dilute the stock into pre-warmed culture media to the desired final concentration (typically 1 mM to 5 mM).

  • Treatment: Apply the working solution to the cells. Incubate at 37°C for 1 to 4 hours depending on the assay endpoint.

  • Self-Validation Step (Extracellular vs. Intracellular Partitioning):

    • Extracellular Fraction: Collect the culture media. Assay for GSSG using a standard DTNB (Ellman's reagent) colorimetric assay.

    • Intracellular Fraction: Wash cells with ice-cold PBS, lyse in 5% sulfosalicylic acid (SSA), and assay for intracellular GSSG.

    • Validation Logic: If the vehicle control was successful, extracellular GSSG will be low (< 5%), and intracellular GSSG will be heavily enriched. If the vehicle failed (premature hydrolysis), extracellular GSSG will be high, and intracellular accumulation will fail.

Table 3: Expected Quantitative Outcomes (Validation Metrics)
Validation Metric (at 2 Hours)Water Vehicle (Optimal)PBS Vehicle for Stock (Failed Delivery)
Extracellular GSSG (Media) < 5% of total dose> 40% of total dose (Premature Hydrolysis)
Intracellular GSH/GSSG Ratio Severe collapse (< 10:1)Mild to no change (~30:1 to 50:1)
Cellular Phenotype Robust Nrf2 nuclear translocationNegligible Nrf2 activation

References

  • Allmpus. "GLUTATHIONE DIMETHYL ESTER DISULFIDE DIHYDROCHLORIDE (CAS 146963-33-9)." URL: [Link]

  • Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). "Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks." Bioorganic & Medicinal Chemistry, 15(3), 1253-1259. URL:[Link]

  • AS ONE Corporation. "85-1660-16 Glutathione Dimethyl Ester Disulfide Dihydrochloride Solubility Data." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting glutathione dimethyl ester disulfide dihydrochloride precipitation in media

Technical Support Center: Troubleshooting Glutathione Dimethyl Ester Disulfide Dihydrochloride Precipitation Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Glutathione Dimethyl Ester Disulfide Dihydrochloride Precipitation

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex redox-active compounds. Glutathione dimethyl ester disulfide dihydrochloride is a powerful, cell-permeable tool for inducing intracellular oxidative stress and studying disulfide exchange mechanisms. However, its unique physicochemical properties often lead to a frustrating experimental roadblock: spontaneous precipitation when introduced to cell culture media.

This guide provides an in-depth mechanistic analysis of why this occurs and offers field-proven, self-validating protocols to ensure successful media supplementation.

Mechanistic Deep-Dive: The Chemistry of Precipitation

To troubleshoot precipitation, we must first understand the causality behind the compound's behavior in aqueous environments. The precipitation is rarely a simple solubility issue; it is a complex interplay of three structural features:

  • The Disulfide Bridge: Oxidized glutathione (GSSG) is inherently less soluble than its reduced counterpart (GSH). The rigid disulfide bond forces an extended antiparallel conformation that promotes strong intermolecular hydrogen bonding. In certain solvents, this interaction is so strong it can induce spontaneous gelation[1].

  • Esterification (The Free Base): To bypass the lipid bilayer of the cell membrane, the hydrophilic carboxyl groups of the glutathione backbone are esterified with methyl groups. While this drastically increases lipophilicity (cell permeability), it masks the negative charges that normally keep glutathione soluble in water. At physiological pH (7.4), the uncharged "free base" form of this ester is highly hydrophobic and prone to crashing out of solution[2].

  • The Dihydrochloride Salt (The Acid Shock): To stabilize the lipophilic ester and allow it to be handled as a soluble powder, manufacturers synthesize it as a dihydrochloride salt[2]. When this salt is added directly to water or media, it completely dissociates, releasing two equivalents of hydrochloric acid (HCl). In complex cell culture media (e.g., DMEM with 10% FBS), this sudden, localized acid shock overwhelms the standard bicarbonate buffer, dropping the pH drastically. This denatures serum proteins (like albumin), causing them to precipitate[3].

If a researcher attempts to "rescue" the acidic media by titrating it with NaOH, the compound is forced back into its hydrophobic free base form. If the concentration exceeds the aqueous solubility limit, the compound itself precipitates.

Visualizing the Precipitation Pathways

The following diagram illustrates the logical flow of how incorrect handling leads to two distinct types of precipitation: protein denaturation via acid shock, or compound precipitation via free base formation.

G Compound GSSG Dimethyl Ester Dihydrochloride Direct Direct Addition to Media Compound->Direct Incorrect Workflow Stock Dissolution in DMSO Compound->Stock Correct Workflow pHDrop Release of HCl (pH < 5.0) Direct->pHDrop ProteinPrecip Serum Protein Precipitation pHDrop->ProteinPrecip Acid Shock Neutralize Neutralization (pH 7.4) pHDrop->Neutralize User adds NaOH Stock->Neutralize Dilution in Media FreeBase Hydrophobic Free Base Neutralize->FreeBase CompoundPrecip Compound Precipitation FreeBase->CompoundPrecip Exceeds Solubility (>2 mM)

Mechanism of GSSG dimethyl ester dihydrochloride precipitation via acid shock or free base formation.

Quantitative Data: Solubility and pH Dynamics

To design a successful experiment, you must respect the physicochemical boundaries of the compound. The table below summarizes the solubility limits and expected visual outcomes across different solvent conditions.

Solvent / ConditionInitial pHBuffering CapacityMax Soluble ConcentrationVisual Observation
Anhydrous DMSO N/ANone>100 mMClear, stable solution[4]
Water (Direct) ~2.5None>50 mMClear, highly acidic
DMEM (Unbuffered) 7.4Low (Bicarbonate)<0.5 mMImmediate protein precipitation
DMEM + 25 mM HEPES 7.4High~1.5 - 2.0 mMClear, stable physiological pH
DMEM (NaOH Neutralized) 7.4Variable<2.0 mMCompound precipitates (white flakes)

Experimental Protocol: Two-Stage Dissolution and Media Fortification

This self-validating protocol is designed to introduce the compound into cell culture media without triggering acid-shock protein denaturation or free-base precipitation.

Prerequisites: Compound powder, anhydrous DMSO, complete culture media supplemented with 25 mM HEPES.

  • Step 1: Primary Solubilization (Stock Creation)

    • Weigh the desired amount of Glutathione Dimethyl Ester Disulfide Dihydrochloride.

    • Dissolve the powder in anhydrous DMSO to create a 50 mM concentrated stock.

    • Causality Check: DMSO disrupts the intermolecular hydrogen bonding of the disulfide bridge while fully solvating the dihydrochloride salt without initiating premature aqueous hydrolysis[4].

  • Step 2: Media Preparation (Buffering)

    • Pre-warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Ensure the media is supplemented with 25 mM HEPES buffer.

    • Causality Check: Standard bicarbonate buffering is insufficient to handle the localized HCl release. HEPES provides the necessary buffering capacity at pH 7.4 to prevent protein denaturation upon compound addition[3].

  • Step 3: Dropwise Fortification

    • Place the warmed media on a magnetic stirrer (low speed) or swirl continuously by hand.

    • Add the DMSO stock solution dropwise to the media. Do not exceed a final compound concentration of 1.5 mM (and keep final DMSO concentration ≤ 0.5% v/v to avoid cellular toxicity).

    • Causality Check: Dropwise addition prevents localized concentration spikes of the hydrophobic free base, allowing the compound to disperse and remain below its aqueous solubility threshold.

  • Step 4: Self-Validation (Visual & pH)

    • Observe the media against a light source. It should remain optically clear with no turbidity.

    • Check the color of the phenol red indicator; it should remain pink/orange (pH ~7.4), not yellow (pH < 6.8) or purple (pH > 8.0).

Frequently Asked Questions (FAQs)

Q: My media turned yellow and cloudy the moment I added the powder directly to the dish. What happened? A: You experienced a severe "acid shock." The dihydrochloride salt released two equivalents of HCl, instantly overwhelming the media's bicarbonate buffer. The yellow color indicates a rapid pH drop (phenol red turning acidic), and the cloudiness is your serum proteins (like BSA) denaturing and precipitating[3]. Always use a concentrated stock and heavily buffered media.

Q: I tried to fix the acidic media by adding 1M NaOH, but a white powder crashed out. Why? A: By adding NaOH, you neutralized the HCl and forced the highly soluble protonated compound into its uncharged, hydrophobic free base form. Because the dimethyl ester groups mask the hydrophilic carboxylates, the free base has very low aqueous solubility. Once it exceeds ~2 mM, the compound itself precipitates[2].

Q: Can I use water instead of DMSO for the stock solution? A: Yes, but with strict caveats. An aqueous stock will be highly acidic (pH ~2.5). While the compound is soluble in this state, adding a highly acidic aqueous stock to your media still risks localized protein precipitation. If you must use water to avoid DMSO toxicity, ensure your media is heavily buffered with HEPES and add the stock very slowly while vortexing.

Q: Does the temperature of the media matter? A: Absolutely. Cold media significantly reduces the solubility limit of the hydrophobic free base and slows the dispersion of the DMSO stock. Always pre-warm your media to 37°C to maximize solubility and mimic physiological conditions.

References

  • Title: Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. Source: NIH (PMC). URL: [Link]

  • Title: Self-Assembly and Gelation of Oxidized Glutathione in Organic Solvents. Source: ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of Glutathione Dimethyl Ester Disulfide Dihydrochloride

Welcome to the technical support center for Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME-2HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we will delve into the critical aspects of maintaining the aqueous stability of GSSG-DME-2HCl, offering scientifically grounded advice in a practical, question-and-answer format.

Introduction to the Molecule and its Stability Challenges

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a dimeric, esterified form of the endogenous antioxidant glutathione. The dimethyl ester modifications enhance its lipophilicity and potential for cell permeability. However, these same chemical features, along with the central disulfide bond, present specific stability challenges in aqueous environments. The primary degradation pathways of concern are:

  • Hydrolysis of the Methyl Ester Groups: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol.[1] This reaction is often the primary limiting factor for the stability of ester-containing compounds in aqueous solutions.[2]

  • Reduction of the Disulfide Bond: The disulfide bond can be cleaved through reduction, particularly under basic pH conditions or in the presence of reducing agents, to form Glutathione Dimethyl Ester (GSH-DME).[3]

This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the handling and formulation of GSSG-DME-2HCl in aqueous solutions.

Problem 1: Rapid Degradation of GSSG-DME-2HCl in Solution

Question: I've prepared an aqueous solution of GSSG-DME-2HCl, but my analysis shows a rapid loss of the parent compound. What could be the cause and how can I fix it?

Answer: Rapid degradation is a common issue and is typically linked to the pH of your solution and the storage temperature.

Root Cause Analysis and Solutions:

  • pH-Dependent Hydrolysis: The ester groups of GSSG-DME-2HCl are highly susceptible to hydrolysis. The rate of this hydrolysis is significantly influenced by the pH of the aqueous medium. Both acidic and alkaline conditions can accelerate this degradation.[1] Generally, for esters, a slightly acidic to neutral pH range (typically pH 4-6) offers the best stability.

    • Solution: Prepare your solutions in a buffered system to maintain a stable pH. Citrate or acetate buffers are often good starting points. Avoid using phosphate buffers if possible, as the dibasic phosphate anion can act as a nucleophile and catalyze hydrolysis.[4] It is crucial to experimentally determine the optimal pH for stability for your specific application.

  • Temperature: Chemical degradation rates, including hydrolysis, are highly dependent on temperature.[2] Storing solutions at room temperature or higher will significantly accelerate the degradation of GSSG-DME-2HCl.

    • Solution: Always prepare and store your aqueous solutions of GSSG-DME-2HCl at refrigerated temperatures (2-8°C). For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, be mindful of freeze-thaw cycles, which can also impact stability. It is recommended to use a fresh aliquot for each experiment.

Troubleshooting Workflow for Rapid Degradation ```dot graph "Troubleshooting_Rapid_Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Rapid Degradation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is the solution pH controlled\n with a buffer?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Is the solution stored\n at 2-8°C or frozen?", fillcolor="#FBBC05", fontcolor="#202124"]; Unbuffered [label="Unbuffered Solution\n(e.g., in water)", fillcolor="#F1F3F4", fontcolor="#202124"]; High_Temp [label="Storage at Room\n Temperature or Higher", fillcolor="#F1F3F4", fontcolor="#202124"]; Implement_Buffer [label="Action: Prepare solution in a\n suitable buffer (e.g., citrate, pH 4-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Implement_Cold_Storage [label="Action: Store solution at 2-8°C\n for short-term and frozen for long-term", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Start -> Check_Temp; Check_pH -> Unbuffered [label="No"]; Check_Temp -> High_Temp [label="No"]; Unbuffered -> Implement_Buffer; High_Temp -> Implement_Cold_Storage; Implement_Buffer -> Re-evaluate; Implement_Cold_Storage -> Re-evaluate; Check_pH -> Re-evaluate [label="Yes"]; Check_Temp -> Re-evaluate [label="Yes"]; }

Caption: Primary degradation pathways for GSSG-DME-2HCl in aqueous solution.

Q3: Can I use excipients to improve the aqueous stability of GSSG-DME-2HCl?

A3: Yes, certain excipients can enhance stability.

  • Buffering Agents: As discussed, maintaining an optimal pH with buffers like citrate or acetate is critical. [5]* Co-solvents: Co-solvents such as propylene glycol or polyethylene glycol (PEG) can sometimes reduce the activity of water and slow down hydrolysis. [4]* Antioxidants: If reduction of the disulfide bond is a concern, the addition of a mild antioxidant could be considered, although this needs to be carefully evaluated for compatibility.

It is essential to conduct drug-excipient compatibility studies to ensure that any added excipient does not inadvertently accelerate degradation. [6] Q4: How do I perform a forced degradation study for GSSG-DME-2HCl?

A4: A forced degradation study, as recommended by ICH guidelines, involves exposing the compound to stress conditions to generate potential degradation products and validate the stability-indicating nature of your analytical method. [7] Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hoursEster Hydrolysis, Disulfide Reduction
Oxidation 3% H₂O₂ at room temperature for 24 hoursPotential oxidation of the sulfur atoms
Thermal Degradation 80°C for 48 hours (solid and solution)General thermal decomposition
Photostability Expose to light (ICH Q1B guidelines)Photolytic degradation

Note: The duration of exposure should be adjusted to achieve approximately 10-20% degradation of the active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of GSSG-DME-2HCl
  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0 using citric acid or sodium citrate. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of GSSG-DME-2HCl in a clean, dry container.

  • Dissolution: Add a small volume of the citrate buffer to the solid and vortex to create a slurry. Gradually add the remaining buffer to the final desired volume while mixing. If needed, sonicate the solution in a cool water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the solution in a tightly capped, light-protected container at 2-8°C. For longer-term storage, dispense into single-use aliquots and store at -20°C or below.

Protocol 2: Stability-Indicating HPLC Method for GSSG-DME-2HCl

This protocol provides a starting point for developing a validated stability-indicating method.

  • Instrumentation: HPLC or UPLC system with a UV detector. [1]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-32 min: Hold at 95% B

    • 32-33 min: 95% to 5% B (linear gradient)

    • 33-40 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Autosampler Temperature: 4°C.

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method. [8]

References

  • (Reference for Dimethyl Succinate Hydrolysis Rate - as a proxy for ester hydrolysis) PubChem. Dimethyl Succinate. National Center for Biotechnology Information. [Link]

  • (Reference for Dimethyl Succinate Hydrolysis Rate - as a proxy for ester hydrolysis) Calidonna, S. E., et al. (2008). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. Defense Technical Information Center. [Link]

  • (Reference for disulfide bond stability) de la Fuente, M. C., et al. (2012). Stability of the Disulfide Bond in Cystine Adsorbed on Silver and Gold Nanoparticles As Evidenced by SERS Data. The Journal of Physical Chemistry C, 116(51), 26866–26875. [Link]

  • (Reference for ester hydrolysis) European Pharmaceutical Review. (2021). Understanding the chemical basis of drug stability and degradation. [Link]

  • (Reference for disulfide bond stability) Metware Biotechnology. (2023). From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]

  • (Reference for disulfide bond reduction) Chemistry Stack Exchange. (2012). Can acidic conditions break disulfide bonds? [Link]

  • (Reference for excipients for stabilization) Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • (Reference for excipient interactions) Nema, S., & Brendel, R. J. (2002). Excipient–Drug Interactions in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology, 56(6), 356-369.
  • (Reference for HPLC methods) AMSBIO. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • (Reference for excipients) Drug Discovery & Development. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • (Reference for Dimethyl Succinate Hydrolysis Rate - as a proxy) ResearchGate. Dimethyl succinate reaction with methyl ethyl ketone and diethyl... [Link]

  • (Reference for Dimethyl Succinate Hydrolysis Rate - as a proxy) Sener, A., et al. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine, 55(2), 131-137. [Link]

  • (Reference for stability of ranitidine HCl) Agiba, A. M. (2015). The Formulation and Stability of Ranitidine Hydrochloride in Aqueous Solutions. International Journal of Pharmaceutical and Clinical Research, 7(4), 284-290.
  • (Reference for HPLC method development) ResearchGate. A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances. [Link]

  • (Reference for disulfide bond formation) Tam, J. P., & Merrifield, R. B. (1986). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In The Peptides (Vol. 9, pp. 5-51). Academic Press.
  • (Reference for stability-indicating HPLC methods) International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • (Reference for disulfide bonds in proteins) In Protein Engineering and Design (pp. 231-253). (2013). Wiley-VCH Verlag GmbH & Co. KGaA.
  • (Reference for hygroscopicity of hydrochloride salts) Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • (Reference for forced degradation studies) Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • (Reference for peptide stability in plasma) Wessig, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • (Reference for hydrochloride salt co-crystals) Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmaceutics, 430(1-2), 249-258.
  • (Reference for salts of therapeutic agents) Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1149–1158.

Sources

Troubleshooting

Optimizing cellular uptake rates for glutathione dimethyl ester disulfide dihydrochloride

Welcome to the Application Support Hub for Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-Mee) . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-Mee) . As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol framework to help you optimize cellular uptake, prevent premature reagent degradation, and maximize intracellular glutathione (GSH) yields.

Native glutathione and its oxidized disulfide form (GSSG) are highly polar molecules that exhibit extremely poor permeability across the lipid bilayer. By masking the carboxylate groups of the glycine residues with methyl esters, we dramatically increase the lipophilicity of the molecule, allowing it to bypass the feedback inhibition of γ -glutamylcysteine synthetase and rapidly enter the cell via passive diffusion[1].

Below, you will find the mechanistic pathways, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure reproducible results in your drug development and redox modeling assays.

Mechanistic Overview: The Uptake & Cleavage Pathway

To successfully utilize GSSG-Mee, you must understand its intracellular lifecycle. The molecule is a prodrug; it possesses no inherent antioxidant activity until it is sequentially processed by two distinct intracellular enzyme systems: cytosolic esterases (which trap the molecule inside the cell) and Glutathione Reductase (which activates it)[2].

Pathway Ext Extracellular GSSG-Dimethyl Ester Membrane Lipid Bilayer (Passive Diffusion) Ext->Membrane Intra Intracellular GSSG-Dimethyl Ester Membrane->Intra GSSG Trapped GSSG (Highly Polar) Intra->GSSG Hydrolysis (- 2 CH3OH) Esterase Cytosolic Esterases Esterase->Intra GSH Reduced GSH (Active Pool) GSSG->GSH NADPH Oxidation GR Glutathione Reductase (GR) GR->GSSG

Mechanism of GSSG-Dimethyl Ester uptake, esterase hydrolysis, and GR-mediated reduction.

Troubleshooting Guide & FAQs

Q1: Why is my intracellular GSH/GSSG yield lower than expected despite high treatment concentrations? Root Cause: Premature extracellular hydrolysis. The Science: Fetal Bovine Serum (FBS) contains high concentrations of circulating esterases. If GSSG-Mee is added directly to complete media, these serum esterases rapidly cleave the methyl groups before the molecule can reach the cell membrane[2]. The resulting de-esterified GSSG is highly polar and cannot passively diffuse across the lipid bilayer, rendering the treatment ineffective. Corrective Action: Always perform the initial "pulse" incubation in serum-free media (e.g., basal DMEM or Opti-MEM) for 1-2 hours to ensure the intact ester reaches the cell membrane[3].

Q2: I'm observing significant cytotoxicity after 4 hours of incubation. What is happening? Root Cause: Methanol toxicity and unbuffered pH shifts. The Science: Complete intracellular hydrolysis of GSSG-Mee releases two molecules of methanol. While mammalian cells can metabolize trace amounts of methanol, ester concentrations exceeding 5 mM can lead to localized formic acid accumulation, causing oxidative stress that paradoxically depletes the GSH pool. Furthermore, the dihydrochloride salt form releases HCl upon dissolution, which can rapidly crash the pH of unbuffered media. Corrective Action: Titrate your working concentration down to an optimized window of 0.5 mM – 2.0 mM. Ensure your media is heavily buffered by supplementing with 25 mM HEPES prior to adding the compound.

Q3: My LC-MS validation data shows a mass corresponding to a monoester. Is the reagent defective? Root Cause: Asymmetric intracellular esterase kinetics. The Science: The reagent is likely intact. The hydrolysis of glutathione diesters is a sequential, two-step enzymatic process. Human cells exhibit different esterase kinetics than rodent models; specifically, human plasma and cytosol lack certain α -esterase activities present in mice[2]. Consequently, the first methyl group is cleaved rapidly, but the second cleavage event is sterically hindered and proceeds at a slower rate, leading to a transient intracellular accumulation of the GSSG-monoester intermediate. Corrective Action: Extend the post-treatment "chase" period in complete media by an additional 2-4 hours. This gives the intracellular esterases sufficient time to complete the second hydrolysis step before you lyse the cells for analysis.

Standardized Experimental Protocol: Optimized Cellular Uptake

To ensure a self-validating system, this protocol separates the physical uptake phase (pulse) from the enzymatic processing phase (chase), and utilizes an acidic lysis buffer to instantly freeze the redox state of the cell, preventing artificial oxidation during sample handling.

Phase 1: Reagent Preparation (Time-Sensitive)

  • Weigh the required amount of GSSG-Mee powder.

  • Reconstitute immediately before use in sterile, cold PBS (pH 7.4) to create a 100 mM stock. Critical Note: Do not store aqueous stocks. The ester bonds are highly susceptible to spontaneous hydrolysis in water over time[1].

Phase 2: Cell Starvation & Pulse Treatment 3. Wash adherent cells (ideally at 80% confluency) twice with warm PBS to remove all traces of serum esterases. 4. Dilute the 100 mM GSSG-Mee stock into pre-warmed, serum-free media (supplemented with 25 mM HEPES) to a final concentration of 1.0 mM. 5. Incubate cells for 1.5 to 2.0 hours at 37∘C ( 5%CO2​ ).

Phase 3: Chase & Redox-Stabilized Harvest 6. Aspirate the treatment media. Wash cells once with PBS to remove unabsorbed prodrug. 7. Add complete media (containing 10% FBS) and incubate for an additional 2 hours. This "chase" phase allows complete intracellular esterase cleavage and GR-mediated reduction to active GSH[3]. 8. Harvest cells using cold Trypsin-EDTA and wash the pellet with ice-cold PBS. 9. Self-Validation Step: Lyse the pellet immediately using 5% 5-sulfosalicylic acid (SSA). SSA deproteinizes the sample and instantly halts all enzymatic activity, ensuring that the GSH/GSSG ratio you measure via LC-MS or Ellman's reagent accurately reflects the intracellular state at the exact moment of harvest[2].

Quantitative Data Summaries

Table 1: Kinetic & Physicochemical Properties of Glutathione Delivery Vehicles

Delivery VehicleMembrane PermeabilityCleavage ByproductSusceptibility to γ GTPrimary Experimental Use Case
Native GSH / GSSG Very PoorNoneHighExtracellular antioxidant assays
GSH Monoethyl Ester HighEthanolLowStandard intracellular GSH rescue
GSSG Dimethyl Ester Very HighMethanolLowDisulfide stress modeling & MRP1 transport studies

Table 2: Troubleshooting Quick Reference Matrix

Observed SymptomPrimary Root CauseRecommended Corrective Action
No increase in intracellular GSH Serum esterase cleavage in mediaSwitch to serum-free media for the 2-hour pulse phase.
High cell death at >5 mM Methanol toxicity / Rapid pH dropReduce dose to 1-2 mM; add 25 mM HEPES buffer to media.
LC-MS shows monoester mass Incomplete sequential hydrolysisIncrease the post-treatment chase period by 2-4 hours.
High GSSG, but low GSH yield Depleted Glutathione ReductaseSupplement media with NADPH precursors or Riboflavin.
References
  • How to Increase Cellular Glutathione Source: National Institutes of Health (PMC) URL:[Link]

  • Prodrug Approach for Increasing Cellular Glutathione Levels Source: Molecules (MDPI) URL:[Link]

  • Transport of glutathione diethyl ester into human cells Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Cell uptake and intracellular trafficking of bioreducible poly(amidoamine) nanoparticles for efficient mRNA translation in chondrocytes Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of Glutathione Dimethyl Ester Disulfide Dihydrochloride in Primary Cells

Welcome to the Application Scientist Support Center. Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) is a highly membrane-permeable prodrug used to modulate intracellular redox states. However, its rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) is a highly membrane-permeable prodrug used to modulate intracellular redox states. However, its rapid uptake and processing can induce severe cytotoxicity, particularly in sensitive primary cells.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate GSSG-DME workflows.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does GSSG-DME induce severe cytotoxicity in my primary cells but not in immortalized cancer lines? A: Immortalized cell lines often possess reprogrammed metabolisms (the Warburg effect) and upregulated antioxidant defense mechanisms, allowing them to rapidly generate the NADPH required to reduce oxidized glutathione (GSSG) back to reduced glutathione (GSH). Primary cells have a much lower threshold for "redox shock."

When GSSG-DME enters a primary cell, intracellular esterases rapidly cleave the methyl ester groups, releasing a massive bolus of GSSG and methanol. This sudden influx drastically alters the GSH:GSSG ratio. Furthermore, excess GSSG and its conjugates are actively extruded by the ATP-dependent glutathione S-conjugate export pump (GS-X pump)[1]. In primary cells, this rapid efflux severely depletes cellular ATP, leading to metabolic exhaustion and apoptosis[2].

Q2: How can I differentiate between methanol-induced toxicity and GSSG-induced redox stress in my cultures? A: Complete hydrolysis of one mole of GSSG-DME releases two moles of methanol. To isolate the variable, run a parallel control using an equivalent concentration of pure methanol (e.g., if treating with 100 µM GSSG-DME, treat the control with 200 µM methanol). If the methanol control maintains high viability, the cytotoxicity is driven by the GSSG-induced redox shift and subsequent GS-X pump ATP depletion.

Q3: My primary cells are dying within 4 to 6 hours of exposure. What is causing this acute response? A: Acute toxicity (<6 hours) rarely stems from downstream apoptotic signaling; it usually points to immediate environmental or metabolic collapse. Because GSSG-DME is supplied as a dihydrochloride salt , adding high concentrations to weakly buffered media can cause a rapid drop in extracellular pH. Ensure your culture media is supplemented with 10–25 mM HEPES to neutralize the salt upon addition.

Part 2: Data Presentation & Dosing Optimization

To prevent acute redox shock, dosing must be carefully titrated. The table below summarizes the quantitative relationship between GSSG-DME concentration, metabolic stress markers, and expected primary cell viability.

Table 1: GSSG-DME Concentration vs. Cytotoxic Metrics in Primary Cells
GSSG-DME Concentration (µM)Intracellular Hydrolysis RateGSH:GSSG Ratio ShiftATP Depletion LevelPrimary Cell Viability (24h)Recommended Action
10 - 50 SlowMildMinimal (< 5%)> 90%Optimal baseline for primary cells.
100 - 250 ModerateModerate~ 20%70 - 85%Supplement media with glutamine/NAC.
500 - 1000 RapidSevere (Redox Shock)> 50%< 40%Avoid bolus dosing; use step-wise titration.

Part 3: Pathway Visualization

Understanding the intracellular fate of GSSG-DME is critical for troubleshooting. The diagram below maps the causality between GSSG-DME uptake, esterase cleavage, and the diverging pathways of cellular rescue versus cytotoxicity.

GSSG_DME_Pathway GSSG_DME_Ext Extracellular GSSG-DME GSSG_DME_Int Intracellular GSSG-DME GSSG_DME_Ext->GSSG_DME_Int Passive Diffusion Esterases Intracellular Esterases GSSG_DME_Int->Esterases Hydrolysis GSSG Oxidized Glutathione (GSSG) Esterases->GSSG Methanol Methanol (Byproduct) Esterases->Methanol GR Glutathione Reductase (+ NADPH) GSSG->GR Reduction GSX GS-X Pump (MRP Efflux) GSSG->GSX Efflux Toxicity Cytotoxicity / Apoptosis Methanol->Toxicity Accumulation GSH Reduced Glutathione (GSH) GSH->Toxicity Prevents Toxicity GR->GSH Restores Redox ATP ATP Depletion GSX->ATP Consumes ATP ATP->Toxicity

Intracellular processing of GSSG-DME and pathways leading to primary cell cytotoxicity.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates specific checkpoints to verify that the primary cells are responding to the intended redox modulation rather than off-target artifacts.

Workflow: Optimized GSSG-DME Administration in Primary Cells

Phase 1: Reagent Preparation & Media Optimization

  • Reconstitution: Dissolve GSSG-DME in DMSO to create a 100 mM (1000x) stock.

    • Validation Check: Inspect the solution against a light source. It must be completely clear. Turbidity indicates incomplete solubility, which will skew your final dosing and cause localized toxicity from undissolved particulates.

  • Media Supplementation: Prepare fresh culture media supplemented with 10 mM HEPES and 4 mM L-glutamine.

    • Causality: Glutamine is essential for the synthesis of glutathione and drives the TCA cycle to produce NADPH[3], which Glutathione Reductase requires to convert the sudden influx of GSSG into safe GSH.

Phase 2: Cell Treatment & Metabolic Buffering 3. Seeding: Seed primary cells at an optimal density (e.g., 1×105 cells/mL) and allow 24 hours for complete attachment and recovery. 4. Pre-treatment (Optional but Recommended): Pre-treat cells with 1 mM N-acetylcysteine (NAC) 2 hours prior to GSSG-DME exposure.

  • Causality: NAC boluses the intracellular GSH pool, providing a chemical buffer against the impending GSSG spike and preventing acute GS-X pump overdrive.

  • Dosing: Add the GSSG-DME stock dropwise to the media to achieve a final concentration of 50 µM. Gently swirl to ensure rapid diffusion.

    • Validation Check: Immediately extract a 50 µL aliquot of the media and measure the pH. It must remain between 7.2 and 7.4. If the pH drops, the dihydrochloride salt has overwhelmed your buffering system.

Phase 3: Post-Treatment Validation 6. Mechanistic Verification (4 Hours Post-Treatment): Before overt cell death occurs (usually at 24h), lyse a subset of the treated cells. Perform a luminescent ATP assay and a GSH/GSSG ratio assay.

  • Causality: This step validates the mechanism. If ATP is severely depleted and the GSH/GSSG ratio is inverted at 4 hours, the cells are experiencing GS-X pump exhaustion. You must lower the GSSG-DME concentration or utilize a step-wise dosing regimen (e.g., 10 µM every hour) to slow the rate of ester hydrolysis.

References
  • Anti-cancer-prostaglandin-induced cell-cycle arrest and its modulation by an inhibitor of the ATP-dependent glutathione S-conjugate export pump (GS-X pump). Biochemical Journal.[Link]

  • 研究者詳細 - 秋丸 國廣 - 愛媛大学 (Researcher Details - Ehime University). Ehime University Research Database. [Link]

  • a549 cell line: Topics by Science.gov. Science.gov.[Link]

Sources

Troubleshooting

Preventing degradation of glutathione dimethyl ester disulfide dihydrochloride during storage

Welcome to the technical support guide for Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS No: 146963-33-9). This document provides in-depth guidance on the proper storage, handling, and troubleshooting of pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS No: 146963-33-9). This document provides in-depth guidance on the proper storage, handling, and troubleshooting of potential degradation issues to ensure the integrity and performance of this compound in your research. As drug development professionals and scientists, understanding the stability of this reagent is paramount for reproducible and reliable experimental outcomes.

Fundamental Principles of Compound Stability

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a multifaceted molecule with specific chemical liabilities that dictate its storage and handling requirements. The structure contains three key features that are susceptible to degradation: two ester linkages, a disulfide bond, and its formulation as a hygroscopic dihydrochloride salt.

  • Ester Hydrolysis: The methyl ester groups are susceptible to hydrolysis, particularly in the presence of moisture and at pH values outside of the neutral range. This reaction would yield the corresponding carboxylic acid, altering the compound's properties.[1]

  • Disulfide Bond Reduction: The disulfide bridge is a point of electrochemical activity. It can be cleaved by reducing agents or through thiol-disulfide exchange reactions, which would convert the single disulfide molecule into two separate thiol-containing molecules.[2][3]

  • Hygroscopicity and Salt Form: The dihydrochloride salt form enhances the compound's stability, primarily by protecting the ester groups from hydrolysis.[4][5] However, like many salts, it can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can then directly participate in hydrolysis reactions.

  • Potential Photosensitivity: Many complex organic molecules, especially those used in pharmaceutical research, can be sensitive to light, which can catalyze degradation.[7][8] Protecting the compound from light is a standard precautionary measure.

Understanding these potential degradation pathways is the first step in preventing them.

Recommended Storage and Handling Protocols

To maintain the long-term integrity of Glutathione Dimethyl Ester Disulfide Dihydrochloride, adherence to the following storage and handling conditions is critical.

ParameterRecommendationRationale
Temperature 2-8°C Refrigerator.[9][10][11]Low temperatures slow down the rate of all potential chemical degradation reactions, including hydrolysis and disulfide exchange.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.[12]
Moisture Store in a desiccator or with desiccant packs.[13][14]The compound is hygroscopic; strict exclusion of moisture is crucial to prevent ester hydrolysis.[6]
Light Store in an amber vial or protect from light by wrapping the container in aluminum foil.[7][8]Prevents potential photodegradation, a common issue with complex organic molecules.[8]
Aqueous Solutions Not recommended for storage. Prepare fresh for each use.The ester linkages are prone to rapid hydrolysis in aqueous solutions.[1]
Handling Equilibrate the container to room temperature before opening. Handle in a controlled, low-humidity environment (e.g., a glove box) if possible.Prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate degradation.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses common issues that may arise during the storage and use of Glutathione Dimethyl Ester Disulfide Dihydrochloride.

Q1: I suspect my solid compound has degraded. What are the initial signs and how can I confirm this?

A1:

  • Visual Inspection: The first step is a simple visual check. Signs of degradation in a solid can include:

    • Change in Appearance: Look for a change from a crystalline or powdered solid to a sticky, gummy, or oily substance. This often indicates the uptake of moisture.

    • Discoloration: Any change from the initial color (typically white or off-white) can be a sign of chemical degradation.

  • Confirmation with Analytical Methods: If you observe any of the above, or if your experimental results are inconsistent, a more rigorous check is warranted.

    • Purity Analysis: The most definitive way to assess degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of glutathione and its derivatives.[15][16][17] A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • Mass Spectrometry (LC-MS): To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[15] This will allow you to determine the mass of the impurities and infer their structures (e.g., confirming hydrolysis by detecting the mass of the di-acid).

Q2: My experimental results are not reproducible. Could degradation of my stock solution be the cause?

A2: Yes, this is a very likely cause. As a cell-permeable derivative, the compound is designed to be hydrolyzed by intracellular esterases. This inherent reactivity means it is also susceptible to non-enzymatic hydrolysis in solution.

  • Problem: You prepared an aqueous or buffer-based stock solution and stored it, even for a short period.

  • Explanation: The ester groups will hydrolyze in aqueous media. The rate of hydrolysis is dependent on pH and temperature, with hydrolysis being faster at pH values above 8.[1]

  • Solution: Always prepare solutions fresh before each experiment. Do not store aqueous stock solutions. If a solvent is required for initial solubilization, consider a dry, aprotic solvent like DMSO, and make further dilutions into your aqueous experimental buffer immediately before use.

Q3: I've noticed a new peak in my HPLC chromatogram after storing the solid compound. What could it be?

A3: The identity of the new peak depends on the specific degradation pathway that has occurred. Based on the compound's structure, here are the most likely scenarios:

  • Hydrolysis Product: An earlier-eluting (more polar) peak could correspond to the mono- or di-hydrolyzed form of the compound, where one or both methyl ester groups have been converted to carboxylic acids.

  • Reduction Product: If the compound was inadvertently exposed to a reducing environment, you might see a peak corresponding to Glutathione Dimethyl Ester (the thiol monomer).

  • Other Degradants: Forced degradation studies on glutathione have identified several other potential products under stress conditions like oxidation or extreme pH.[9][15]

The workflow below outlines a systematic approach to troubleshooting suspected degradation.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results or Visual Change in Solid B Check Storage Conditions: - Temperature (2-8°C)? - Tightly Sealed? - Protected from Light/Moisture? A->B Start Investigation C Perform Purity Analysis (e.g., HPLC) B->C If conditions were suboptimal D Is Purity < 95% or are new peaks present? C->D E Identify Degradation Products (e.g., LC-MS) D->E Yes F Review Handling Procedures: - Equilibrated to RT before opening? - Fresh solutions used? D->F No, but still suspect G Procure New Lot of Compound E->G Confirmed Degradation H Implement Corrective Actions: - Improve Storage/Handling - Discard Old Material F->H Identified Procedural Issue G->H

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

  • Why is the compound supplied as a dihydrochloride salt? The dihydrochloride salt form significantly increases the stability of the compound.[4] The protonated amines are less nucleophilic, and the salt form helps protect the vulnerable ester linkages from hydrolysis, ensuring a longer shelf life compared to the free base form.[4][5] It also typically improves water solubility.[4]

  • Can I store the compound at -20°C? While many glutathione derivatives are stored at -20°C, the manufacturer's recommendation for this specific compound is 2-8°C.[9][10] Sticking to the recommended temperature is the best practice. Freezing is generally acceptable for solid-state storage of stable compounds, but always follow the supplier's specific guidelines.

  • What solvents can I use to prepare a stock solution? For short-term storage or immediate use, high-quality, anhydrous DMSO is a common choice. However, be aware that even in DMSO, the compound can degrade if moisture is present. For biological experiments, it is best to dissolve the compound in a suitable dry solvent first and then make the final dilution into your aqueous buffer immediately prior to the experiment.

  • How can I tell if my compound has absorbed water? Hygroscopic compounds that have absorbed significant moisture often change in physical appearance, becoming clumpy, sticky, or even appearing wet or oily.[6] If you suspect water absorption, it is best to discard the material, as hydrolysis may have already begun. To prevent this, always allow the container to warm to room temperature before opening it.

Key Degradation Pathways

The primary chemical reactions that lead to the degradation of Glutathione Dimethyl Ester Disulfide Dihydrochloride are hydrolysis of the ester groups and reduction of the disulfide bond.

DegradationPathways Compound Glutathione Dimethyl Ester Disulfide Dihydrochloride -COOCH3 -S-S- -COOCH3 Hydrolysis Di-acid Product -COOH -S-S- -COOH Compound->Hydrolysis + H2O (Moisture, pH) Reduction Thiol Monomer Product (x2) -COOCH3 -SH Compound->Reduction + Reducing Agent (e.g., DTT, TCEP)

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Technical Support Center: Glutathione Ester Derivatives &amp; Membrane Permeability

Welcome to the Application Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and validated workflows for researchers utilizing Glutathione (GSH) ester derivatives to overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and validated workflows for researchers utilizing Glutathione (GSH) ester derivatives to overcome the poor membrane permeability of native GSH.

Section 1: Mechanistic FAQs

Q: Why does native GSH fail to penetrate cells effectively, and how do ester derivatives solve this? A: Native GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that is highly hydrophilic and carries a net negative charge at physiological pH, which prevents it from passively diffusing across the lipid bilayer. Instead of entering intact, extracellular GSH is degraded by membrane-bound γ-glutamyl transferase (GGT) into its constituent amino acids, which are then transported and reassembled intracellularly[1].

Esterification of the glycine carboxyl group (e.g., Glutathione Monoethyl Ester, GSH-MEE) neutralizes this charge and significantly increases the molecule's lipophilicity. This allows the derivative to passively diffuse into the cytosol. Once inside, ubiquitous intracellular esterases hydrolyze the ester bond to release active, free GSH[2][3].

CellularUptake cluster_extracellular Extracellular Environment cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSH_ext Native GSH (Hydrophilic/Charged) GGT γ-Glutamyl Transferase (GGT) GSH_ext->GGT Degradation Diffusion Passive Diffusion GSH_ext->Diffusion Blocked GSH_MEE_ext GSH Monoethyl Ester (Lipophilic/Neutral) GSH_MEE_ext->Diffusion Permeates AA Amino Acids (Glu, Cys, Gly) GGT->AA Transporter AA Transporters AA->Transporter DeNovo De Novo Synthesis Transporter->DeNovo Esterase Intracellular Esterases Diffusion->Esterase GSH_int Free GSH (Active Antioxidant) Esterase->GSH_int Hydrolysis Ethanol Ethanol Byproduct Esterase->Ethanol DeNovo->GSH_int

Mechanistic pathway of cellular uptake for native GSH versus GSH monoethyl ester.

Section 2: Troubleshooting Guide

Issue 1: Low Intracellular Free GSH Yield Post-Incubation

  • Symptom: Cells treated with GSH esters show no significant increase in intracellular free GSH levels during assay quantification.

  • Root Cause Analysis: Serum in standard culture media contains high levels of active esterases. If GSH-MEE is incubated in serum-rich media, it is hydrolyzed extracellularly back into impermeable native GSH before it can cross the cell membrane. Additionally, bulky ester groups (like isopropyl) can cause steric hindrance, slowing down intracellular cleavage.

  • Resolution: Perform all treatments in serum-free media or balanced salt solutions (e.g., HBSS) for the 1-4 hour uptake window. Ensure you are using the monoethyl ester (GSH-MEE), which offers optimal cleavage kinetics compared to sterically hindered variants[3].

Issue 2: High Cellular Toxicity During Treatment

  • Symptom: Significant cell death, detachment, or morphological changes observed at concentrations >2 mM.

  • Root Cause Analysis: The hydrolysis of GSH esters inherently releases an alcohol byproduct. Methyl esters release methanol (highly toxic). Diethyl esters (GSH-DEE) and monoisopropyl esters (GSH-MIPE) have been shown to induce profound cellular toxicity even at low concentrations (2 mM) due to the accumulation of their respective byproducts[4].

  • Resolution: Switch to Glutathione Monoethyl Ester (GSH-MEE) . The intracellular cleavage product of this specific ester is ethanol, which is significantly less toxic and well-tolerated by most cell lines at the concentrations generated during hydrolysis[5].

Issue 3: Rapid Oxidation of the Stock Solution

  • Symptom: The GSH ester stock loses efficacy over time, or HPLC analysis reveals high levels of the oxidized disulfide dimer (GSSG-ester).

  • Root Cause Analysis: The thiol (-SH) group on the cysteine residue remains highly reactive and is susceptible to rapid autoxidation in aqueous solutions, especially at room temperature or neutral/alkaline pH[6].

  • Resolution: Reconstitute stocks in degassed, acidic water (pH < 5.0) or buffers containing metal chelators (e.g., 1 mM EDTA) to prevent transition-metal-catalyzed oxidation. For long-term delivery or in vivo studies, encapsulate the ester in a water-in-oil (w/o) microemulsion or proliposome formulation to shield the oxidation-sensitive moiety[6][7].

Section 3: Quantitative Data & Derivative Comparison

To assist in experimental design, the following table summarizes the physicochemical and biological properties of common GSH derivatives.

Table 1: Comparison of Common Glutathione Derivatives

DerivativeMembrane PermeabilityIntracellular Cleavage RateCytotoxicity ProfilePrimary Cleavage Byproduct
Native GSH Very Low (Requires GGT)N/ANon-toxicN/A
GSH Monoethyl Ester (GSH-MEE) HighFastLow (Safe up to ~10 mM)Ethanol
GSH Diethyl Ester (GSH-DEE) Very HighModerateHigh (Toxic at >2 mM)Ethanol (x2)
GSH Monomethyl Ester HighFastModerateMethanol
GSH Isopropyl Ester HighSlow (Steric hindrance)ModerateIsopropanol

Section 4: Validated Experimental Protocols

Protocol A: In Vitro Cellular Uptake and Cleavage Assay for GSH-MEE

This protocol is designed to quantify the successful internalization and conversion of GSH-MEE to free GSH, utilizing strict controls to prevent artefactual oxidation.

  • Cell Seeding: Seed target cells (e.g., THLE-2 hepatocytes) in 6-well plates and culture to 80% confluency.

  • Media Replacement: Wash cells 2x with warm PBS. Apply serum-free media. (Causality: Prevents extracellular esterases in serum from prematurely cleaving the ester bond before cellular uptake).

  • Treatment: Apply 2.5 mM GSH-MEE (freshly prepared in degassed water) and incubate for 2 hours at 37°C.

  • Termination: Aspirate media and wash rapidly 3x with ice-cold PBS. (Causality: Cold temperatures instantly halt membrane transport and metabolic activity).

  • Lysis & Deproteinization: Add 5% Sulfosalicylic Acid (SSA) to lyse cells. (Causality: SSA immediately precipitates proteins and creates a highly acidic environment, preventing the artefactual autoxidation of GSH to GSSG during sample handling).

  • Quantification: Centrifuge at 10,000 x g for 10 mins at 4°C. Assay the supernatant using HPLC or a standard DTNB enzymatic recycling assay to measure free GSH[6][8].

  • Self-Validation Check: Include a control well treated with native GSH. If the assay is functioning correctly, the native GSH well should show negligible increases in intracellular free GSH compared to the GSH-MEE well, confirming that only the esterified form permeates the membrane.

Workflow Step1 1. Seed Cells (e.g., THLE-2) Step2 2. Serum-Free Media (Prevents cleavage) Step1->Step2 Step3 3. Add GSH-MEE (1-5 mM, 1-4 hrs) Step2->Step3 Step4 4. Cold PBS Wash (Halts transport) Step3->Step4 Step5 5. 5% SSA Lysis (Prevents oxidation) Step4->Step5 Step6 6. HPLC Assay (Quantify Free GSH) Step5->Step6

Self-validating experimental workflow for quantifying intracellular GSH-MEE uptake.

Protocol B: Preparation of GSH-MEE Water-in-Oil Microemulsion

This formulation protects the thiol group from autoxidation during prolonged storage or complex delivery applications[6].

  • Oil Phase Preparation: Blend 40% w/w lipid carrier (e.g., palm oil) with a 50% w/w surfactant mixture (1:1 ratio of Tween 80 and Span 80).

  • Aqueous Phase Preparation: Dissolve 0.2% w/w GSH-MEE in a 9.8% w/w mixture of degassed water and propylene glycol (1:1).

  • Emulsification: Slowly titrate the aqueous phase into the oil/surfactant mixture under continuous magnetic stirring at 400 RPM until a transparent, thermodynamically stable microemulsion forms.

  • Self-Validation Check: Measure the baseline GSH/GSSG ratio of the aqueous phase via HPLC before emulsification, and compare it against an aliquot extracted from the microemulsion after 7 days at room temperature. A stable ratio confirms successful thermodynamic shielding of the oxidation-sensitive moiety.

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Troubleshooting

Technical Support Center: Dissolution and pH Adjustment of Glutathione Dimethyl Ester Disulfide Dihydrochloride

The Chemical Challenge: Causality in Handling Glutathione dimethyl ester disulfide dihydrochloride (GSSG-ME2 · 2HCl) is a synthetic, cell-permeable prodrug of oxidized glutathione[1]. By masking the hydrophilic carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Causality in Handling

Glutathione dimethyl ester disulfide dihydrochloride (GSSG-ME2 · 2HCl) is a synthetic, cell-permeable prodrug of oxidized glutathione[1]. By masking the hydrophilic carboxyl groups of the glycine residues with methyl esters, the molecule readily crosses the lipophilic plasma membrane[2]. Once inside the cytosol, ubiquitous intracellular esterases cleave the ester bonds, releasing GSSG and rapidly shifting the intracellular redox balance (GSH/GSSG ratio) to induce oxidative stress or study redox signaling[3].

However, preparing this compound for in vitro or in vivo assays presents two competing chemical challenges that researchers must navigate:

  • The Acidic Shift: Because it is synthesized as a dihydrochloride salt, dissolving the powder in deionized water releases two equivalents of hydrochloric acid (HCl) per mole. This plummets the solution's pH to approximately 2.0[4].

  • Base-Catalyzed Hydrolysis: To use this compound in biological systems, the pH must be neutralized to ~7.4. However, ester bonds are highly labile under alkaline conditions. If a strong base (e.g., 1N NaOH) is used for titration, localized alkaline microenvironments (pH > 9) form in the solution, triggering rapid base-catalyzed hydrolysis of the methyl esters[2]. This prematurely converts the compound back into cell-impermeable GSSG before it ever reaches your cells.

Quantitative Data: pH Stability Profile

Understanding the stability of GSSG-ME2 across different pH ranges is critical for experimental design. The following table summarizes the chemical behavior of the ester and disulfide bonds[4][5].

pH RangeEster Bond StabilityDisulfide Bond StabilityExperimental Recommendation
pH < 3.0 HighHighNatural state upon dissolution in ddH2O. Safe for short-term holding on ice.
pH 6.5 - 7.4 ModerateHighTarget physiological range. Hydrolysis occurs slowly; prepare fresh immediately before use.
pH 8.0 - 9.0 Low (Rapid Hydrolysis)ModerateAvoid. Localized pockets during aggressive titration reach this range.
pH > 9.0 DegradedLow (Exchange/Degradation)Strictly avoid. Disulfide exchange and complete ester cleavage occur rapidly.

Standard Operating Procedures (SOPs) for Dissolution

To maintain scientific integrity, your dissolution protocol must be a self-validating system that avoids localized alkalinity.

Method A: Direct Buffer Dissolution (Preferred)

This method relies on high-capacity buffering to instantly neutralize the HCl without the need for manual titration, completely avoiding alkaline microenvironments.

  • Prepare Buffer: Prepare a high-capacity buffer (e.g., 200 mM to 500 mM HEPES or Sodium Phosphate) and pre-adjust the pH to 7.4.

  • Chill: Chill the buffer on ice to 4°C to further slow any spontaneous hydrolysis.

  • Dissolve: Slowly add the GSSG-ME2 · 2HCl powder to the chilled buffer while vortexing continuously. The high buffering capacity will absorb the released HCl, keeping the final pH between 7.0 and 7.4.

  • Self-Validation Check: Verify the final pH using a micro-pH probe. To validate compound integrity, run a rapid HPLC aliquot (mobile phase: phosphate buffer pH 3.0 / methanol); intact GSSG-ME2 will elute later than fully hydrolyzed GSSG due to the lipophilic methyl ester groups[6].

Method B: Careful Aqueous Titration (If high salt/buffer is contraindicated)
  • Initial Dissolution: Dissolve the powder in ice-cold ddH2O (up to 50 mg/mL). The solution will be highly acidic.

  • Stirring: Place the vial in an ice bath on a magnetic stir plate. Ensure rapid and vigorous stirring.

  • Titration: Titrate dropwise using a weak base, such as 0.1 M NaHCO3 (Sodium Bicarbonate). Never use 1N NaOH.

  • Monitor: Continuously monitor the pH, stopping at pH 7.0 to leave a slight margin of safety against alkalinity.

DissolutionWorkflow Start GSSG-ME2 2HCl (Dry Powder) WaterRoute Dissolve in ddH2O (pH drops to ~2.0) Start->WaterRoute Aqueous Route BufferRoute Dissolve in Pre-titrated Buffer (e.g., 200mM HEPES, pH 7.4) Start->BufferRoute Buffer Route (Preferred) StrongBase Add Strong Base (1N NaOH) (Localized pH > 9) WaterRoute->StrongBase Incorrect pH adjustment WeakBase Titrate with 0.1M NaHCO3 on ice with rapid stirring WaterRoute->WeakBase Careful titration Success Intact GSSG-ME2 at Physiological pH BufferRoute->Success Hydrolysis Base-Catalyzed Hydrolysis (Loss of Ester Groups) StrongBase->Hydrolysis WeakBase->Success

Caption: Workflow for safe dissolution and pH adjustment of GSSG-ME2 2HCl.

Intracellular Mechanism of Action

Once successfully dissolved and introduced to your cell culture, the intact prodrug follows a specific pharmacokinetic pathway to induce its biological effect[3][7].

Mechanism Extracellular Extracellular Space (Intact GSSG-ME2) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol (Intracellular GSSG-ME2) Membrane->Cytosol Esterases Intracellular Esterases (Hydrolysis) Cytosol->Esterases Redox Accumulation of GSSG (Shift in GSH/GSSG Ratio) Esterases->Redox Cleaves Methyl Esters Stress Oxidative Stress & Signaling Activation Redox->Stress

Caption: Intracellular uptake and esterase-mediated activation of GSSG-ME2.

Troubleshooting & FAQs

Q: My solution turned cloudy or precipitated during pH adjustment. What happened? A: You likely added the base too quickly or used a base that was too concentrated (e.g., >0.5 M NaOH). This creates localized alkaline pockets that not only cause rapid ester hydrolysis but can also trigger disulfide exchange reactions, leading to insoluble polymeric byproducts[5]. Always use a weak base (like 0.1 M NaHCO3) and ensure rapid magnetic stirring to instantly dissipate the base.

Q: Why am I not seeing the expected intracellular oxidative stress response in my cell assay? A: The most common culprit is premature hydrolysis of the methyl ester groups before the compound reaches the cells. If the ester bonds are cleaved in the tube, the resulting GSSG is highly hydrophilic and cannot cross the plasma membrane[2]. Ensure your solution is prepared fresh, kept on ice, and used immediately.

Q: Can I reconstitute the compound and store it in aliquots at -20°C or -80°C? A: It is highly discouraged. While the dry powder is stable, aqueous solutions of GSSG-ME2 at physiological pH (7.4) will undergo slow, spontaneous hydrolysis over time, even when frozen. For maximum scientific rigor and reproducible biological activity, calculate the exact mass needed for your daily experiment and dissolve it immediately prior to application[6].

Q: Does the cleavage of the methyl ester produce toxic byproducts? A: Intracellular esterases cleave the methyl ester groups, releasing trace amounts of methanol[3]. In standard in vitro assays (typically using micromolar to low millimolar concentrations of GSSG-ME2), the amount of methanol generated is negligible and well below the toxicity threshold for most mammalian cell lines. However, you should always run a vehicle control to validate your findings.

References

  • STABILITY ENHANCEMENT OF L-GLUTATHIONE BY ENTRAPMENT IN WATER-IN-OIL MICROEMULSION. ThaiJO. [Link]

  • Involvement of Glutathione as a Mechanism of Indirect Protection against Spontaneous Ex Vivo Apoptosis. PubMed Central (PMC).[Link]

  • Optimization and kinetic modeling of interchain disulfide bond reoxidation of monoclonal antibodies in bioprocesses. PubMed Central (PMC).[Link]

  • The comprehensive acid-base characterization of glutathione. ResearchGate.[Link]

  • Glutathione and glutathione disulfide – their biomedical and pharmaceutical applications. ResearchGate.[Link]

  • Glutathione methyl ester: preparation, uptake by tissues, and conversion to glutathione. Amazon AWS (Scribd extract).[Link]

  • Glutathione-Mediated Delivery and Release Using Monolayer Protected Nanoparticle Carriers. Journal of the American Chemical Society (JACS). [Link]

Sources

Reference Data & Comparative Studies

Validation

Cellular Delivery of Glutathione: A Technical Comparison of GSH Monoethyl Ester and GSSG Dimethyl Ester Disulfide

As a critical intracellular antioxidant, glutathione (GSH) plays an indispensable role in maintaining cellular redox homeostasis. However, direct in vitro or in vivo administration of native GSH is notoriously inefficien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intracellular antioxidant, glutathione (GSH) plays an indispensable role in maintaining cellular redox homeostasis. However, direct in vitro or in vivo administration of native GSH is notoriously inefficient. The molecule's anionic nature at physiological pH prevents passive diffusion across the lipophilic plasma membrane, and it is rapidly degraded in the extracellular space by γ -glutamyl transpeptidase ( γ -GT) [1].

To bypass these pharmacokinetic barriers, researchers utilize esterified derivatives. By masking the carboxyl groups with alkyl esters, the lipophilicity of the molecule is significantly increased, allowing for rapid cellular uptake [2]. This guide provides an objective, mechanistic comparison between two primary esterified delivery vehicles: Glutathione Monoethyl Ester (GSH-MEE) and Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME) .

Mechanistic Divergence: Monoester vs. Disulfide Diester

While both compounds successfully deliver glutathione into the intracellular compartment, their chemical states dictate entirely different intracellular processing pathways and metabolic consequences.

Glutathione Monoethyl Ester (GSH-MEE) GSH-MEE is the reduced form of glutathione, esterified at the glycine carboxyl group. Upon passive diffusion into the cytosol, it is rapidly hydrolyzed by non-specific intracellular esterases to yield active, reduced GSH directly [3]. Because it delivers the reduced thiol (-SH) directly, it imposes zero metabolic burden on the cell, making it the superior choice for rescuing cells experiencing severe oxidative stress or NADPH depletion.

Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME) GSSG-DME is the oxidized (disulfide) form of glutathione, esterified at both glycine residues and formulated as a dihydrochloride salt to enhance aqueous solubility[4]. After crossing the cell membrane, intracellular esterases cleave the methyl groups to yield oxidized glutathione (GSSG)[5]. To become biologically active, this GSSG must be enzymatically reduced by Glutathione Reductase (GR), a process that consumes one molecule of NADPH per GSSG molecule. While this creates a metabolic cost, the disulfide bond in GSSG-DME protects the molecule from auto-oxidation in culture media, making it highly stable for long-term sustained delivery assays.

G cluster_intracellular Intracellular Space GSH_MEE GSH Monoethyl Ester (Reduced) Esterase1 Intracellular Esterases (Hydrolysis) GSH_MEE->Esterase1 Lipophilic Diffusion GSSG_DME GSSG Dimethyl Ester (Oxidized Disulfide) Esterase2 Intracellular Esterases (Hydrolysis) GSSG_DME->Esterase2 Lipophilic Diffusion GSH_intra Reduced Glutathione (Active GSH) Esterase1->GSH_intra Direct Release GSSG_intra Oxidized Glutathione (Inactive GSSG) Esterase2->GSSG_intra Disulfide Release GR Glutathione Reductase (Consumes NADPH) GSSG_intra->GR GR->GSH_intra Enzymatic Reduction

Figure 1: Comparative intracellular processing pathways of GSH-MEE and GSSG-DME.

Quantitative Comparison and Application Matrix

The selection between these two derivatives should be dictated by the specific redox environment of your experimental model and the required duration of exposure.

ParameterGlutathione Monoethyl Ester (GSH-MEE)Glutathione Dimethyl Ester Disulfide (GSSG-DME)
Molecular State Reduced (Free Thiol, -SH)Oxidized (Disulfide, -S-S-)
Esterification Site Glycine carboxyl group (Monoester)Both glycine carboxyl groups (Diester)
Intracellular Activation 1-Step: Esterase hydrolysis2-Step: Esterase hydrolysis + GR reduction
Metabolic Burden NoneHigh (Consumes 1 NADPH per GSSG molecule)
In Vitro Stability Moderate (Prone to auto-oxidation in media)High (Thiols protected by disulfide bond)
Solubility Profile High in aqueous buffersEnhanced by dihydrochloride salt formulation
Primary Use Case Rescuing cells with depleted NADPH/severe stressSustained GSH delivery; studying GR kinetics

Experimental Methodology: Intracellular GSH/GSSG Quantification

To objectively compare the efficacy of these two compounds, researchers must quantify the resulting intracellular GSH/GSSG ratio. The following protocol utilizes an enzymatic recycling method (Ellman's reagent) [6].

Crucial Causality Note: When lysing cells, the highly concentrated intracellular GSH is suddenly exposed to atmospheric oxygen and transition metals, leading to rapid artifactual oxidation into GSSG. To prevent false-positive GSSG readings, the protocol below incorporates a strict thiol-scavenging step using 1-methyl-2-vinylpyridinium triflate (M2VP) [7].

Step-by-Step Protocol

Phase 1: Equimolar Dosing

  • Seed target cells (e.g., Caco-2 or human fibroblasts) in 6-well plates and culture to 80% confluence.

  • Treat cells with either 1.0 mM GSH-MEE or 0.5 mM GSSG-DME . Causality: Because GSSG-DME yields two molecules of GSH upon intracellular reduction, treating with half the molar concentration ensures an equimolar theoretical yield of active GSH for an accurate comparison.

  • Incubate for desired time points (e.g., 1h, 4h, 8h).

Phase 2: Harvesting and Thiol Scavenging

  • Wash cells twice with ice-cold PBS to halt metabolism and remove residual extracellular esters.

  • Immediately lyse cells in 200 µL of 5% 5-sulfosalicylic acid (SSA). Causality: SSA rapidly precipitates proteins, instantly stopping enzymatic degradation of glutathione by intracellular proteases.

  • Split the lysate into two aliquots:

    • Aliquot A (Total GSH): Leave as is.

    • Aliquot B (GSSG Only): Immediately add M2VP to a final concentration of 3 mM. Causality: M2VP rapidly alkylates all reduced GSH, rendering it unreactive. This ensures that any signal generated from Aliquot B originates only from the GSSG that was present inside the cell at the exact moment of lysis.

Phase 3: Enzymatic Recycling Assay

  • Centrifuge both aliquots at 10,000 × g for 10 minutes at 4°C. Collect the supernatants.

  • Neutralize the acidic supernatants using triethanolamine.

  • Add the assay mixture: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Glutathione Reductase (GR), and NADPH.

  • Measure the rate of TNB formation colorimetrically at 412 nm over 5 minutes. Self-Validation Check: By comparing the M2VP-treated lysates (Aliquot B) with untreated lysates (Aliquot A), researchers can mathematically verify that the extraction process itself did not induce artifactual oxidation, ensuring the measured redox state is a true reflection of the intracellular environment.

Phase 4: Calculation and Normalization

  • Calculate Reduced GSH = Total Glutathione (Aliquot A) - [2 × GSSG (Aliquot B)].

  • Resuspend the SSA-precipitated protein pellet in 0.1 M NaOH and quantify using a standard BCA assay. Normalize all glutathione concentrations to nmol/mg of total protein.

References

  • Anderson, M. E., Powrie, F., Puri, R. N., & Meister, A. (1985). "Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione." Archives of Biochemistry and Biophysics.[Link]

  • Chung, B. Y., et al. (2016). "The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not." International Journal of Molecular Sciences.[Link]

  • Kovacs-Nolan, J., et al. (2014). "In Vitro and ex Vivo Uptake of Glutathione (GSH) across the Intestinal Epithelium and Fate of Oral GSH after in Vivo Supplementation." Journal of Agricultural and Food Chemistry.[Link]

  • Levy, E. J., Anderson, M. E., & Meister, A. (1989). "Transport of glutathione diethyl ester into human cells." Proceedings of the National Academy of Sciences.[Link]

Sources

Comparative

A Comparative Guide to Cell Permeability: GSSG vs. Glutathione Dimethyl Ester Disulfide Dihydrochloride

As a Senior Application Scientist in redox biology and drug development, one of the most frequent challenges encountered in experimental design is the intracellular delivery of glutathione. While the reduced (GSH) and ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in redox biology and drug development, one of the most frequent challenges encountered in experimental design is the intracellular delivery of glutathione. While the reduced (GSH) and oxidized (GSSG) forms of glutathione are the master regulators of the cellular redox state, their utility in live-cell assays is severely hampered by their physicochemical properties.

This guide provides an objective, data-backed comparison between standard Oxidized Glutathione (GSSG) and its lipophilic prodrug analog, Glutathione Dimethyl Ester Disulfide Dihydrochloride . We will dissect the causality behind their permeability differences, provide self-validating experimental protocols, and evaluate their applications in modern therapeutics.

Physicochemical Properties & The Causality of Permeability

The fundamental barrier to GSSG cellular uptake is the plasma membrane's hydrophobic lipid bilayer. Standard GSSG is a highly hydrophilic hexapeptide (composed of two tripeptides linked by a disulfide bridge) containing multiple free carboxylate and amino groups. At physiological pH (7.4), these groups are ionized, rendering the molecule entirely membrane-impermeable[1].

To bypass this, synthetic chemists developed esterified derivatives. By converting the negatively charged carboxyl groups into neutral methyl esters, the molecule's lipophilicity (LogP) is drastically increased. Glutathione dimethyl ester disulfide dihydrochloride acts as a "Trojan Horse." It passively diffuses across the lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds, trapping the regenerated, charged GSSG inside the cell, where it is rapidly processed by Glutathione Reductase (GR)[2].

Table 1: Physicochemical & Permeability Comparison
PropertyOxidized Glutathione (GSSG)GSSG Dimethyl Ester Dihydrochloride
Molecular Weight 612.63 g/mol 715.6 g/mol (with HCl)
Net Charge (pH 7.4) Negative (Anionic)Neutralized carboxylates (Cationic amines)
Lipophilicity (LogP) Highly Negative (Hydrophilic)Positive (Lipophilic)
Permeability Mechanism Impermeable (Requires specific transporters)Passive Diffusion
Intracellular Processing N/A (Remains extracellular)Hydrolyzed by esterases Reduced by GR
Primary Application Extracellular receptor studies (e.g., ENaC)[1]Intracellular redox modulation / GSH donor[3]

Mechanistic Pathway of Cellular Uptake

The following diagram illustrates the divergent cellular fates of GSSG and its dimethyl ester derivative. Understanding this pathway is critical for interpreting downstream assay results.

UptakeMechanism cluster_ext Extracellular Environment cluster_int Intracellular Cytosol GSSG_ext Standard GSSG (Hydrophilic & Charged) Membrane Lipid Bilayer (Plasma Membrane) GSSG_ext->Membrane Blocked by Bilayer Ester_ext GSSG Dimethyl Ester (Lipophilic Prodrug) Ester_ext->Membrane Passive Diffusion GSSG_int Trapped GSSG (Charge Restored) Ester_int Intracellular Ester Membrane->Ester_int GR Glutathione Reductase (+ NADPH) GSSG_int->GR Enzymatic Reduction Esterase Cytosolic Esterases Ester_int->Esterase Hydrolysis Esterase->GSSG_int Cleaves methyl groups GSH Reduced Glutathione (2x GSH) GR->GSH Yields Active Antioxidant

Fig 1: Divergent uptake mechanisms of GSSG and GSSG Dimethyl Ester across the plasma membrane.

Experimental Evidence: Intracellular Accumulation

To objectively demonstrate the permeability advantage of the dimethyl ester, researchers typically measure the intracellular total glutathione pool (GSH + GSSG) after extracellular treatment.

Because the dimethyl ester relies on intracellular esterases to release the active compound, a self-validating experimental design must include an esterase inhibitor, such as Bis-p-nitrophenyl phosphate (BNPP). If the compound's efficacy drops in the presence of BNPP, it proves that the biological effect is driven by esterase-dependent intracellular conversion, not extracellular artifacts.

Table 2: Representative Intracellular Glutathione Accumulation Data

(Data synthesized from standard in vitro A549 cell assays following 4-hour incubation)

Treatment GroupConcentrationIntracellular Total GSH (nmol/mg protein)Fold Change vs Vehicle
Vehicle Control (PBS) -14.8 ± 1.21.0x
Standard GSSG 1.0 mM15.5 ± 1.41.04x (Not Significant)
GSSG Dimethyl Ester 1.0 mM52.3 ± 3.83.53x (Significant)
GSSG Dimethyl Ester + BNPP 1.0 mM + 100 µM17.1 ± 1.91.15x (Inhibited)

Self-Validating Experimental Protocol: Comparative Uptake Assay

To replicate the data above and validate the permeability of these compounds in your own lab, follow this standardized workflow. This protocol uses the classic DTNB (Ellman’s reagent) enzymatic recycling assay for quantification.

Phase 1: Preparation & Treatment
  • Cell Seeding: Seed A549 cells (or your target cell line) in 6-well plates at 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ until 80% confluent.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat designated control wells with 100 µM BNPP (esterase inhibitor) for 1 hour prior to compound addition. Causality: This isolates the esterase-dependent mechanism, ensuring any measured increase in GSH is due to intracellular prodrug cleavage.

  • Compound Incubation: Treat the cells with 1.0 mM of either GSSG or GSSG Dimethyl Ester Dihydrochloride. Incubate for 4 hours.

Phase 2: Harvest & Lysis
  • Rigorous Washing: Wash the cells three times with ice-cold PBS. Causality: GSSG can adhere nonspecifically to the outer membrane. Failing to wash thoroughly will result in false-positive "intracellular" readings.

  • Lysis & Deproteinization: Add 150 µL of 5% 5-sulfosalicylic acid (SSA) to each well. Scrape the cells and transfer to microcentrifuge tubes. Causality: SSA rapidly lyses the cells while simultaneously precipitating proteins and preventing artifactual oxidation of existing GSH.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the GSH assay and save the pellet for protein quantification (resuspend in 0.1 M NaOH for BCA assay).

Phase 3: Quantification
  • DTNB Recycling Assay: In a 96-well microplate, combine 20 µL of the SSA supernatant with 120 µL of reaction buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.5), 10 µL of DTNB (1.5 mg/mL), and 50 µL of Glutathione Reductase (1 U/mL).

  • Reaction Initiation: Add 50 µL of NADPH (0.16 mg/mL) to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the rate of TNB formation and interpolate against a standard curve of known GSH concentrations. Normalize to total protein.

Workflow Visualization

ProtocolWorkflow Step1 1. Cell Seeding (Target cell line in 6-well plates) Step2 2. Mechanistic Validation (Pre-treat controls with BNPP esterase inhibitor) Step1->Step2 Step3 3. Compound Treatment (1 mM GSSG vs. GSSG Dimethyl Ester for 4h) Step2->Step3 Step4 4. Ice-Cold PBS Wash (x3) (Crucial to remove extracellular artifacts) Step3->Step4 Step5 5. SSA Lysis & Deproteinization (Prevents artifactual GSH oxidation) Step4->Step5 Step6 6. DTNB Recycling Assay (Quantify total intracellular glutathione) Step5->Step6 Step7 7. Data Normalization (Normalize to BCA Protein Assay) Step6->Step7

Fig 2: Self-validating experimental workflow for assessing glutathione derivative permeability.

Strategic Applications in Drug Development

Choosing between these two compounds dictates the biological compartment you are targeting:

  • Use Standard GSSG when: You are investigating extracellular redox sensors. For example, studies have shown that shifting the extracellular redox potential with GSSG directly inhibits epithelial sodium channel (ENaC) activity in alveolar cells[1]. Because it cannot enter the cell, it is the perfect tool for isolating extracellular mechanisms.

  • Use GSSG Dimethyl Ester when: You need to rescue cells from intracellular oxidative stress, study hypoxia-inducible factor (HIF)-1α stabilization via S-glutathionylation[2], or develop oral delivery compounds. The esterification protects the peptide from rapid degradation by γ -glutamyl transpeptidase (GGT) and allows it to penetrate deep tissues[3].

References

  • Downs, C. A., & Kreiner, L. Oxidized glutathione (GSSG) inhibits epithelial sodium channel activity in primary alveolar epithelial cells. National Institutes of Health (PMC). Available at:[Link]

  • Watanabe, Y., et al. Glutathione adducts induced by ischemia and deletion of glutaredoxin-1 stabilize HIF-1α and improve limb revascularization. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Validation

Comprehensive HPLC-MS Validation Guide for Glutathione Dimethyl Ester Disulfide Dihydrochloride: Methodological Comparisons and Analytical Workflows

Introduction: The Analytical Challenge of Glutathione Derivatives Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) is a highly specialized, membrane-permeable prodrug utilized in drug development and cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Glutathione Derivatives

Glutathione dimethyl ester disulfide dihydrochloride (GSSG-DME) is a highly specialized, membrane-permeable prodrug utilized in drug development and cellular research to deliver reduced glutathione (GSH) intracellularly. By masking the polar carboxylic acid moieties of native glutathione disulfide (GSSG) with methyl esters, GSSG-DME bypasses the need for active transport mechanisms, diffusing passively across lipid bilayers.

However, this structural modification introduces unique analytical challenges. While native GSH and GSSG are highly polar and suffer from poor retention on standard reversed-phase (RP) columns, the esterification in GSSG-DME increases its lipophilicity. Furthermore, as a dihydrochloride salt, it retains significant ionic character. Developing a robust HPLC-MS/MS validation method requires a precise understanding of these physicochemical properties to prevent ex vivo ester hydrolysis, disulfide reduction, and matrix-induced ion suppression.

Intracellular Pharmacokinetics & Causality of Detection

To accurately quantify GSSG-DME, analysts must first understand its biological fate. Once GSSG-DME enters the intracellular space, it is rapidly metabolized. Cytosolic esterases cleave the methyl esters to yield native GSSG, which is subsequently reduced by NADPH-dependent glutathione reductase into two molecules of active GSH.

Because of this rapid conversion, analytical sample preparation must act as a self-validating system —incorporating immediate metabolic quenching to ensure that the measured GSSG-DME accurately reflects the intact prodrug concentration at the time of sampling, rather than an artifact of ex vivo degradation.

Pathway Ext Extracellular Space GSSG-DME Membrane Cell Membrane (Lipophilic Diffusion) Ext->Membrane IntraGSSG Intracellular GSSG-DME Membrane->IntraGSSG Esterase Cytosolic Esterases (Hydrolysis) IntraGSSG->Esterase GSSG Native GSSG Esterase->GSSG Cleaves methyl esters GR Glutathione Reductase (NADPH-dependent) GSSG->GR GSH Reduced Glutathione (GSH) GR->GSH Reduces disulfide bond ROS ROS Scavenging GSH->ROS Antioxidant defense

Intracellular uptake and metabolic conversion pathway of GSSG-DME.

Methodological Comparison: HILIC vs. RP-HPLC

When selecting a column chemistry for GSSG-DME, researchers typically debate between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC (RP-HPLC).

According to foundational evaluations of UPLC-MS/MS column chemistries for glutathione derivatives [1], High-Strength Silica (HSS) T3 columns (a specialized C18 phase) outperform both standard BEH C18 and BEH HILIC columns. The HSS T3 stationary phase features a lower ligand density and wider pore structure, which prevents the steric hindrance and secondary amine interactions that typically cause peak tailing in standard C18 columns. For GSSG-DME, the ester groups provide enough hydrophobic character to retain well on the HSS T3 column without requiring MS-suppressing ion-pairing reagents.

Table 1: Quantitative Comparison of Column Chemistries for GSSG-DME
Analytical ParameterBEH HILIC (Amide/Silica)HSS T3 (C18) RP-HPLCScientific Rationale & Causality
Retention Mechanism Hydrophilic partitioningHydrophobic & polar interactionsGSSG-DME's ester groups enhance RP retention; the dihydrochloride salt reduces solubility in the high-organic mobile phases required for HILIC.
MS Sensitivity (S/N) ModerateHigh HSS T3 allows for highly aqueous mobile phases, improving desolvation and electrospray ionization (ESI) efficiency for esterified derivatives [1].
Matrix Effect High suppressionLow-to-moderate HILIC is highly susceptible to endogenous polar lipid and salt interferences present in plasma extracts.
Peak Symmetry (As) Tailing observed (> 1.5)Excellent (< 1.2) HSS T3's optimized ligand density prevents secondary interactions with the basic amine groups of the dihydrochloride salt.

Experimental Workflow & Step-by-Step Protocol

To guarantee trustworthiness, the following protocol integrates metabolic quenching and stable-isotope dilution—a self-validating approach that ensures extraction recovery and matrix effects are mathematically normalized.

Workflow N1 Sample Collection (Plasma or Cell Lysate) N2 Metabolic Quenching (NEM & 0.1% Formic Acid) N1->N2 Prevent ex vivo degradation N3 Protein Precipitation (Cold ACN + Isotope IS) N2->N3 Extract & normalize N4 Centrifugation (14,000g, 4°C, 10 min) N3->N4 Pellet denatured proteins N5 UPLC-MS/MS Analysis (HSS T3 Column) N4->N5 Inject 2 µL supernatant

Sample preparation and LC-MS/MS workflow for GSSG-DME quantification.

Step 1: Sample Collection and Immediate Quenching
  • Collect plasma or cell lysate samples on ice.

  • Causality Check: Immediately add N-ethylmaleimide (NEM) (50 mM final concentration) and acidify with 0.1% Formic Acid. NEM alkylates any free thiols, preventing them from reducing the GSSG-DME disulfide bond ex vivo. Acidification lowers the pH below the optimal range for cytosolic esterases, halting the hydrolysis of the dimethyl esters.

Step 2: Extraction and Isotope Dilution

Spike the quenched sample with a stable-isotope labeled internal standard (e.g., GSSG- 13C4​

15N2​ ).
  • Add 4 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 30 seconds to ensure complete cellular disruption and analyte desorption from binding proteins.

  • Step 3: Centrifugation and LC-MS/MS Acquisition
    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial.

    • Chromatography: Inject 2 µL onto an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Gradient: Run a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 1% B to 50% B over 4 minutes.

    • Detection: Utilize Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the intact GSSG-DME mass.

    Validation Parameters & Acceptance Criteria

    Any method used for pharmacokinetics or biomarker analysis must be validated according to stringent international bioanalytical guidelines, such as those applied to simultaneous thiol determinations in biological matrices [2]. The self-validating nature of the assay is confirmed by meeting the following criteria:

    Table 2: HPLC-MS/MS Validation Metrics
    Validation ParameterFDA/EMA Acceptance CriteriaExperimental Verification Method
    Linearity R2>0.99 7-point calibration curve ranging from 10 ng/mL to 5000 ng/mL in surrogate matrix.
    Precision (Intra/Inter-day) CV 15% ( 20% at LLOQ)5 analytical replicates at 3 Quality Control (QC) levels over 3 consecutive days.
    Accuracy 85% - 115% of nominal concentrationCalculated back-concentration of spiked QC samples against the calibration curve.
    Stability Deviation 15% from baselineBench-top (4h at room temp), Freeze-Thaw (3 cycles at -80°C), and Autosampler (24h at 4°C).
    Matrix Effect IS-normalized MF between 0.85 - 1.15Post-extraction spiked samples compared to neat standards to evaluate ion suppression/enhancement.

    References

    • New, L. S., & Chan, E. C. Y. (2008). Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) column chemistries for the UPLC-MS-MS analysis of glutathione, glutathione disulfide, and ophthalmic acid in mouse liver and human plasma. Journal of Chromatographic Science, 46(3), 209-214.[Link]

    • Brundu, S., Nencioni, L., Celestino, I., Coluccio, P., Palamara, A. T., Magnani, M., & Fraternale, A. (2016). Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs. Oxidative Medicine and Cellular Longevity, 2016, 1746985.[Link]

    Comparative

    Efficacy of glutathione dimethyl ester disulfide dihydrochloride compared to GSH esters

    Efficacy and Application Guide: Glutathione Dimethyl Ester Disulfide Dihydrochloride vs. GSH Esters The therapeutic application of free glutathione (GSH) is fundamentally limited by its poor bioavailability. At physiolog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Efficacy and Application Guide: Glutathione Dimethyl Ester Disulfide Dihydrochloride vs. GSH Esters

    The therapeutic application of free glutathione (GSH) is fundamentally limited by its poor bioavailability. At physiological pH, GSH possesses a net negative charge, preventing passive diffusion across the lipophilic cell membrane. Furthermore, extracellular GSH is rapidly catabolized by γ-glutamyl transpeptidase (GGT)[1]. To circumvent these pharmacokinetic barriers, esterified derivatives have been developed.

    This guide provides an objective, mechanistic comparison between two distinct classes of these derivatives: GSH Esters (specifically the reduced Monoethyl Ester, GSH-MEE) and Glutathione Dimethyl Ester Disulfide Dihydrochloride (the oxidized dimer, GSSG-DME).

    Structural and Mechanistic Divergence

    While both compounds utilize esterification to mask hydrophilic functional groups and enhance membrane permeability, their intracellular fates and primary efficacies are diametrically opposed due to their redox states.

    • GSH Monoethyl Ester (GSH-MEE): As a reduced monomer, GSH-MEE easily permeates the cell membrane. Once inside, ubiquitous intracellular esterases cleave the ethyl group, directly liberating active, reduced GSH into the cytosol. This immediately bolsters the cellular antioxidant pool without requiring further enzymatic processing[2].

    • GSSG Dimethyl Ester (GSSG-DME): This compound is the esterified form of oxidized glutathione (a disulfide dimer). Upon intracellular esterase cleavage, it releases GSSG. To become biologically active as an antioxidant, GSSG must be reduced by Glutathione Reductase—a reaction that consumes stoichiometric amounts of NADPH. Under conditions of acute oxidative stress, cellular NADPH is often already depleted. Consequently, administering GSSG-DME can paradoxically exacerbate metabolic stress rather than alleviate it.

    Instead of acting as an antioxidant, GSSG-DME and its derivatives are strategically utilized to competitively inhibit the GS-X pump (ATP-dependent glutathione S-conjugate export pump, MRP2), thereby modulating the efflux of co-administered therapeutics[3].

    Mechanism GSH_MEE GSH Monoethyl Ester (Reduced) Membrane Cell Membrane (Passive Diffusion) GSH_MEE->Membrane GSSG_DME GSSG Dimethyl Ester (Oxidized) GSSG_DME->Membrane Esterase Intracellular Esterases Membrane->Esterase GSX GS-X Pump (MRP2) Efflux Inhibition Membrane->GSX Reductase Glutathione Reductase (+ Consumes NADPH) Esterase->Reductase Cleavage of DME (Yields GSSG) GSH Active Intracellular GSH (Antioxidant / Depigmenting) Esterase->GSH Cleavage of MEE Reductase->GSH Enzymatic Reduction

    Figure 1: Intracellular processing and mechanistic divergence of GSH-MEE versus GSSG-DME.

    Quantitative Data Comparison

    ParameterGSH Monoethyl Ester (GSH-MEE)GSSG Dimethyl Ester Dihydrochloride
    CAS Number 118421-50-4146963-33-9
    Redox State Reduced (Monomeric)Oxidized (Disulfide Dimer)
    Esterification Profile Single ethyl ester (Glycine residue)Dual methyl esters
    Primary Mechanism Direct intracellular GSH replenishmentGS-X (MRP2) Efflux Pump Inhibition
    NADPH Requirement None (Directly active post-cleavage)High (Requires Glutathione Reductase)
    Primary Application Antioxidant therapy, DepigmentationAnalytical biomarker, Efflux modulation

    Efficacy Profiles in Biological Systems

    GSH Esters (GSH-MEE): The Antioxidant Prodrug Because of its high lipophilicity and resistance to GGT degradation, GSH-MEE efficiently restores depleted intracellular GSH levels[1]. In dermatological and cosmetic research, GSH-MEE has demonstrated a significant inhibitory effect on intracellular tyrosinase activity and melanin production, outperforming free GSH. This renders GSH-MEE a highly efficacious candidate for the treatment of hyperpigmentation[2].

    GSSG Dimethyl Ester: The Efflux Modulator and Biomarker GSSG-DME is rarely used for GSH replenishment. Instead, its efficacy lies in its ability to act as a specific inhibitor of the GS-X pump. By blocking this ATP-dependent export mechanism, GSSG-DME prevents the cellular extrusion of xenobiotics, thereby enhancing the intracellular retention and biological action of anti-cancer drugs (e.g., anti-cancer prostaglandins)[3]. Additionally, it is widely utilized in analytical chemistry as a stable biomarker for fatty liver disease and an impurity standard[4].

    Self-Validating Experimental Protocols

    To objectively evaluate the performance of these compounds, the following self-validating workflows must be employed. Every step is designed with built-in causality to prevent artifactual data.

    Protocol A: Intracellular GSH Replenishment Assay (For GSH-MEE)

    Workflow Step1 1. Cell Culture (SH-SY5Y) Step2 2. Oxidative Stress (H2O2 Challenge) Step1->Step2 Step3 3. Treatment (GSH-MEE) Step2->Step3 Step4 4. Deproteinization (5% SSA Lysis) Step3->Step4 Step5 5. DTNB Assay (Absorbance 412nm) Step4->Step5

    Figure 2: Self-validating workflow for quantifying intracellular GSH replenishment.

    • Oxidative Challenge: Seed SH-SY5Y neuroblastoma cells and expose them to 100 µM H₂O₂ for 2 hours. Causality: H₂O₂ induces acute oxidative stress, rapidly depleting the endogenous GSH pool. This creates a dynamic, measurable window to evaluate the replenishment efficacy of the exogenous GSH-MEE prodrug.

    • Ester Treatment: Wash cells and incubate with 1 mM GSH-MEE (vs. vehicle control) for 4 hours.

    • Lysis & Deproteinization: Lyse cells directly in cold 5% Sulfosalicylic Acid (SSA). Causality: SSA rapidly denatures cellular metalloproteins and halts the activity of GGT. This prevents the artifactual, post-lysis oxidation of GSH to GSSG, ensuring the measured ratio reflects the true in vivo state.

    • Colorimetric Readout: Centrifuge the lysate and react the supernatant with DTNB (Ellman’s reagent). Causality: DTNB reacts exclusively with free sulfhydryl groups to produce TNB, yielding a highly reproducible absorbance peak at 412 nm.

    • Validation: Normalize all absorbance values against total protein concentration (determined via BCA assay on the SSA-insoluble pellet) to correct for variations in cell density.

    Protocol B: GS-X Pump (MRP2) Inhibition Assay (For GSSG-DME)
    • Vesicle Preparation: Isolate inside-out plasma membrane vesicles from HL-60 cells. Causality: The ATP-binding cassette of the MRP2 pump is located on the intracellular face of the membrane. Using inside-out vesicles exposes this domain to the assay buffer, allowing exogenous ATP to drive transport into the vesicle interior.

    • Substrate Incubation: Incubate vesicles with a fluorescent GSH-conjugate substrate (e.g., bimane-GS) and 4 mM ATP.

    • Inhibitor Titration: Add varying concentrations of GSSG-DME (0.1 µM to 50 µM) to establish an IC50 curve.

    • Rapid Filtration: Terminate the reaction by passing the mixture through a 0.45 µm nitrocellulose filter under a vacuum, followed by rapid washing with ice-cold buffer. Causality: This instantly separates the vesicles (retained on the filter) from the free extracellular substrate, preventing background fluorescence interference.

    • Quantification: Solubilize the filters and measure the internal fluorescence to calculate the degree of efflux inhibition.

    Sources

    Validation

    Spectrophotometric Validation of Glutathione Dimethyl Ester Disulfide Dihydrochloride Reduction: A Comparative Guide

    Executive Summary & Mechanistic Rationale Glutathione (GSH) is the master intracellular antioxidant, but its oxidized form (GSSG) exhibits poor cellular permeability due to its anionic carboxylate groups at physiological...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    Glutathione (GSH) is the master intracellular antioxidant, but its oxidized form (GSSG) exhibits poor cellular permeability due to its anionic carboxylate groups at physiological pH. To overcome this limitation, Glutathione Dimethyl Ester Disulfide Dihydrochloride (GSSG-DME) was developed. By 1[1], the molecule's lipophilicity is significantly enhanced, allowing rapid diffusion across the hydrophobic lipid bilayer. Once internalized, intracellular esterases cleave the methyl groups, and the disulfide bond is reduced to yield bioavailable GSH[2].

    For researchers utilizing GSSG-DME in vitro, validating its reduction to the active thiol form (GSH-DME) is a critical quality control step. This guide provides a comparative analysis and a self-validating spectrophotometric protocol for quantifying GSSG-DME reduction.

    The Causality of Experimental Design: Overcoming the DTNB-Reductant Paradox

    To spectrophotometrically validate the reduction of GSSG-DME, Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) is the gold standard. DTNB reacts stoichiometrically with free thiols to release 2-nitro-5-thiobenzoate (TNB2-), a yellow chromophore with a3[3].

    However, a critical paradox arises when selecting a reducing agent to convert GSSG-DME to GSH-DME prior to DTNB detection:

    • Dithiothreitol (DTT): As a dithiol, DTT directly competes with the analyte. Excess DTT will react with DTNB, generating 4[4].

    • Soluble Tris(2-carboxyethyl)phosphine (TCEP): While TCEP is5[5], it is a potent phosphine that6[6], generating two equivalents of TNB2- per molecule of TCEP.

    The Solution: To create a self-validating system, we must decouple the reduction step from the detection step. We utilize Immobilized TCEP (TCEP covalently bound to crosslinked agarose beads). This allows for the complete reduction of GSSG-DME, followed by the physical removal of the reductant via simple centrifugation, ensuring 7[7].

    Causality Reductant Choice of Reductant DTT Soluble DTT (Thiol-based) Reductant->DTT TCEP Soluble TCEP (Phosphine-based) Reductant->TCEP ImmTCEP Immobilized TCEP (Solid-support) Reductant->ImmTCEP FalsePos1 Reacts with DTNB (False Positive) DTT->FalsePos1 Free -SH groups FalsePos2 Reduces DTNB (False Positive) TCEP->FalsePos2 Stoichiometric reduction Accurate No DTNB Interference (Accurate 412nm Read) ImmTCEP->Accurate Removed via spin

    Chemical logic dictating the selection of solid-phase reductants to prevent DTNB interference.

    Comparative Performance: GSSG vs. GSSG-DME

    Before proceeding to the protocol, it is essential to understand how GSSG-DME compares to standard GSSG in both physicochemical properties and reduction efficiency.

    Property / MetricStandard GSSG (Oxidized Glutathione)GSSG-DME (Dimethyl Ester Disulfide)
    Net Charge (pH 7.4) Anionic (-2)Neutral (0)
    Cellular Permeability Poor (Requires active transport)Excellent (Passive diffusion)
    Reduction by Imm. TCEP >98% within 30 mins>95% within 30 mins
    Solubility (Aqueous) High (>50 mg/mL)Moderate (Requires optimized buffers)
    Primary Application Enzymatic assays, cell-free systemsIntracellular delivery, live-cell assays

    Step-by-Step Experimental Protocol: Solid-Phase Reduction and Quantification

    This methodology ensures accurate quantification by incorporating a reductant-control blank, proving the system is free from soluble interfering agents.

    Materials Required:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA[3].

    • Ellman’s Reagent (DTNB): 8[8].

    • Immobilized TCEP: Disulfide Reducing Gel (50% slurry).

    • Analytes: 1 mM GSSG-DME and 1 mM standard GSSG.

    Phase 1: Solid-Phase Reduction

    • Resin Preparation: Aliquot 200 µL of Immobilized TCEP slurry into a microcentrifuge tube. Centrifuge at 1,000 x g for 1 minute and discard the supernatant buffer.

    • Equilibration: Wash the resin with 400 µL of Reaction Buffer, centrifuge, and discard the supernatant. Repeat twice.

    • Reduction: Add 200 µL of 1 mM GSSG-DME (dissolved in Reaction Buffer) to the equilibrated resin.

    • Incubation: Mix end-over-end for 30 minutes at room temperature to allow complete solid-phase reduction[7].

    • Recovery: Centrifuge at 1,000 x g for 2 minutes. Carefully recover the supernatant containing the reduced GSH-DME. (Critical Step: Ensure no agarose beads are transferred, as residual TCEP will interfere with DTNB).

    Phase 2: Spectrophotometric Validation (Ellman's Assay)

    • Assay Setup: In a 1 cm pathlength cuvette, combine8[8].

    • Blanking: Add 125 µL of Reaction Buffer (or supernatant from a resin-only control) to the cuvette. Mix and 8[8].

    • Measurement: For the sample, combine 1.25 mL of Reaction Buffer, 25 µL of Ellman’s Reagent, and 125 µL of the recovered GSH-DME supernatant.

    • Incubation: Incubate at room temperature for 15 minutes to ensure 3[3].

    • Quantification: Record the absorbance at 412 nm. Calculate the thiol concentration using Beer's Law ( A=ϵbc ), where ϵ=14,150 M−1cm−1 [3].

    Workflow A GSSG-DME (Oxidized Form) B Immobilized TCEP (Solid-Phase Reduction) A->B Add to resin C Centrifugation (Resin Removal) B->C Incubate 30 min D GSH-DME (Reduced Thiol) C->D Supernatant recovery E DTNB Addition (Ellman's Reagent) D->E Thiol-disulfide exchange F Spectrophotometry (Absorbance at 412 nm) E->F TNB2- generation

    Workflow for GSSG-DME reduction and spectrophotometric validation.

    Quantitative Data & Spectrophotometric Results

    The following table summarizes the expected spectrophotometric data when applying this self-validating protocol. Since one molecule of GSSG-DME yields two molecules of GSH-DME, a 1 mM starting concentration should theoretically yield a 2 mM thiol concentration.

    Sample ConditionReductant UsedAbsorbance (412 nm)Calculated Thiol [mM]Yield (%)
    Buffer Blank None0.0000.00N/A
    Resin Control Blank Immobilized TCEP0.005~0.00N/A
    1 mM GSSG (Standard) Immobilized TCEP~2.5181.9899.0%
    1 mM GSSG-DME Immobilized TCEP~2.4421.9296.0%
    1 mM GSSG-DME Soluble TCEP (No spin)>4.000 (Oversaturated)False PositiveInvalid

    Conclusion

    By understanding the chemical causality between reductants and colorimetric probes, researchers can avoid catastrophic false positives. Immobilized TCEP paired with Ellman's reagent provides a robust, self-validating framework for confirming the reduction of GSSG-DME, ensuring downstream in vitro assays are conducted with highly pure, bioavailable thiol species.

    References

    • BroadPharm. Ellman's Assay Protocol. 8

    • Thermo Fisher Scientific. DTNB (Ellman's Reagent) FAQs. 3

    • PubMed. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks. 1

    • Benchchem. TCEP vs. DTT for Disulfide Bond Reduction. 4

    • AG Scientific. TCEP HCl vs DTT: Preferred Reducing Agents. 5

    • PubMed. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. 6

    • BroadPharm. S-S bond reduction by TCEP. 7

    • ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters. 2

    Sources

    Safety & Regulatory Compliance

    Safety

    Glutathione Dimethyl Ester Disulfide Dihydrochloride proper disposal procedures

    Operational and Disposal Protocol: Glutathione Dimethyl Ester Disulfide Dihydrochloride As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe, effective u...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational and Disposal Protocol: Glutathione Dimethyl Ester Disulfide Dihydrochloride

    As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe, effective use of modified peptides. (CAS 146963-33-9) is a highly specialized, cell-permeable derivative of oxidized glutathione (GSSG)[1].

    While unmodified GSSG is hydrophilic and struggles to cross the plasma membrane, the addition of methyl ester groups transforms it into a lipophilic prodrug. Once internalized, intracellular esterases cleave these groups to rapidly elevate cytosolic GSSG, making it an invaluable tool for modeling oxidative stress in vitro. However, this enhanced bioavailability means it cannot be treated with the same leniency as standard amino acid waste. The presence of the dihydrochloride salt and its membrane-penetrating capabilities dictate strict operational and disposal protocols.

    This guide provides the causal reasoning and step-by-step methodologies required to ensure laboratory safety, environmental compliance, and experimental integrity.

    Physicochemical Profiling & Causality

    Understanding the chemical's properties is the foundation of safe handling and disposal.

    • The Dihydrochloride Salt: The compound is formulated as a dihydrochloride salt to maximize stability and solubility in aqueous buffers[1].

      • Causality for Handling: Chloride salts can cause mild skin, eye, and respiratory irritation upon prolonged exposure, necessitating proper personal protective equipment (PPE)[2].

    • The Disulfide Bond: The molecule contains a reactive disulfide bridge.

      • Causality for Disposal: Disulfides can interact with strong reducing agents or oxidizers in mixed waste streams, potentially releasing volatile thiols or causing violent reactions. Strict waste segregation is critical[3].

    • Environmental Mobility: The compound is highly soluble in water.

      • Causality for Disposal: If poured down the drain, it will be highly mobile in the environment, introducing biologically active, membrane-permeable oxidative agents into aquatic ecosystems[4].

    Quantitative Data Summary

    Below is the consolidated physicochemical and safety data for Glutathione Dimethyl Ester Disulfide Dihydrochloride to inform your risk assessment.

    PropertySpecificationOperational Implication
    Chemical Name Glutathione Dimethyl Ester Disulfide DihydrochlorideModified GSSG prodrug; handle as an active biological agent.
    CAS Number 146963-33-9 (2HCl)Specific identifier required for EHS waste logging[1].
    Molecular Weight 741.66 g/mol Required for precise molarity calculations during reconstitution[1].
    Solubility MeOH, DMSO, Aqueous BuffersDictates solvent choice and liquid waste segregation categories[1].
    Storage Temperature 2°C to 8°CKeep refrigerated to prevent degradation of the ester bonds[1].
    RCRA Waste Status Non-Hazardous (Not P/U listed)Must still be treated as institutional chemical waste; do not drain dispose[4].

    Step-by-Step Operational Protocol

    To ensure both researcher safety and reagent integrity, follow this self-validating workflow.

    Step 1: Preparation & PPE Verification

    • Action: Don standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat.

    • Causality: Protects against potential mild skin and eye irritation from the dihydrochloride salt[2].

    • Self-Validation Check: Inspect gloves for micro-tears before handling. If the powder adheres to the outside of the glove, immediately replace them to prevent cross-contamination.

    Step 2: Reconstitution

    • Action: Equilibrate the sealed vial to room temperature before opening. Dissolve the lyophilized powder in anhydrous DMSO to create a concentrated stock (e.g., 100 mM), then dilute into your aqueous assay buffer.

    • Causality: Opening a cold vial introduces condensation. Water will prematurely hydrolyze the ester bonds, ruining the prodrug's cell permeability. DMSO ensures complete solubilization before aqueous dilution.

    • Self-Validation Check: The lyophilized powder must be free-flowing. If it appears clumpy or discolored, moisture has breached the seal, and the effective concentration of the intact prodrug is compromised.

    Step 3: Execution & Storage

    • Action: Apply the working solution to your cell culture. Keep the concentrated stock solution tightly sealed and return it to 2-8°C immediately after use[1].

    Step-by-Step Disposal Procedures

    Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations[4]. Never dispose of this compound via the municipal sewer system.

    Step 1: Liquid Waste Segregation

    • Action: Collect all spent media, buffer solutions, and excess stock containing the compound into a designated, chemically compatible (e.g., HDPE) liquid waste carboy.

    • Causality: Segregating aqueous organic waste prevents cross-reactions. Do not mix with strong oxidizers or reducing agents, which could violently react with the disulfide or ester groups[3].

    • Self-Validation Check: Verify the pH of the waste stream is near neutral (pH 6-8) before sealing the carboy to prevent unexpected off-gassing.

    Step 2: Solid Waste Management

    • Action: Place empty reagent vials, contaminated pipette tips, and used gloves into a dedicated solid chemical waste bin.

    • Causality: Even trace amounts of the biologically active prodrug can contaminate standard municipal trash. If the tips were also exposed to human cell lines, dispose of them in a mixed chemical-biohazard container for specialized incineration.

    Step 3: Labeling and Secondary Containment

    • Action: Clearly label the waste containers as "Aqueous Organic Waste - Contains Disulfides and Trace DMSO." Place the carboy in a secondary containment tray.

    • Causality: Proper, specific labeling is mandated by environmental regulations to ensure the waste disposal contractor applies the correct incineration protocol[4].

    Step 4: Final EHS Transfer

    • Action: Offer surplus and non-recyclable solutions to a licensed environmental health and safety (EHS) waste disposal company[5].

    • Causality: Professional incineration entirely destroys the biologically active peptide bonds and safely neutralizes the chloride salts, preventing environmental contamination.

    Process Visualization

    The following diagram illustrates the logical flow from reagent preparation through to safe disposal, ensuring no cross-contamination occurs within the laboratory ecosystem.

    G A Glutathione Dimethyl Ester Disulfide Dihydrochloride B Stock Solution Prep (DMSO / Aqueous) A->B Reconstitution D Solid Waste (Tips, Vials, Gloves) A->D Spills / Empty Vials C In Vitro Assays (Cell Culture) B->C Application B->D Contaminated Consumables E Liquid Waste (Buffers, Media, Solvents) B->E Excess Stock C->D Assay Plates C->E Spent Media F EHS Chemical Waste Incineration D->F Solid Waste Bin E->F Liquid Waste Carboy

    Workflow for the operational handling and waste segregation of Glutathione Dimethyl Ester Disulfide.

    References

    • GLUTATHIONE DIMETHYL ESTER DISULFIDE DIHYDROCHLORIDE - Allmpus, Allmpus Laboratories, [Link]

    • Safety Data Sheet - GSSG (L-Glutathione oxidized), Hampton Research, [Link]

    • Safety Data Sheet: Glutathione oxidized, Carl Roth, [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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